Technical Documentation Center

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol
  • CAS: 99387-76-5

Core Science & Biosynthesis

Foundational

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS 99387-76-5): A Privileged Scaffold for Rational Drug Design

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Whitepaper Executive Summary In the landscape of rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Whitepaper

Executive Summary

In the landscape of rational drug design and Fragment-Based Drug Discovery (FBDD), the selection of highly functionalized, low-molecular-weight building blocks is paramount. 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS 99387-76-5) represents a "privileged scaffold"—a highly versatile, multi-functional aromatic ring system. This guide deconstructs the physicochemical rationale behind its unique substitution pattern, maps its divergent synthetic utility, and provides field-validated, self-consistent protocols for its derivatization.

Structural & Physicochemical Rationale

The utility of CAS 99387-76-5 lies in the precise stereoelectronic interplay of its four substituents. Rather than being a random collection of functional groups, this molecule is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in lead optimization.

The Stereoelectronic Triad: Fluorine, Methoxy, and Phenol
  • The "Fluorine Effect" (ortho-Fluoro): The incorporation of fluorine adjacent to the phenol is a classic bioisosteric strategy [1]. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent phenolic hydroxyl group. This increases the hydrogen-bond donor (HBD) capacity of the phenol at physiological pH, a critical feature for binding to kinase hinge regions or navigating deep protein pockets. Furthermore, the C-F bond enhances metabolic stability against oxidative degradation.

  • The Conformational Lock (ortho-Methoxy): The methoxy group provides steric bulk and acts as a conformational lock. Through weak intramolecular hydrogen bonding with the phenol, it restricts the rotational degrees of freedom of the aromatic system. Electronically, its resonance-donating (+R) nature counterbalances the inductive pull of the fluorine, maintaining the nucleophilicity of the aromatic core.

  • The Synthetic Handle (para-Hydroxymethyl): The benzylic alcohol provides an orthogonal synthetic vector. It can be oxidized, halogenated, or directly coupled without interfering with the phenolic core.

Table 1: Physicochemical Profiling

Data summarized for computational docking and Lipinski rule-of-five compliance.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 172.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD; MW < 300).
LogP (Predicted) ~1.2Excellent aqueous solubility; leaves room for lipophilic additions.
Topological Polar Surface Area 49.7 ŲOptimal for membrane permeability (blood-brain barrier penetration possible if functionalized).
pKa (Phenolic OH) ~8.5Enhanced acidity compared to unsubstituted phenol (pKa 9.95) due to the ortho-fluorine.
pKa (Benzylic OH) ~15.0Significant thermodynamic delta (ΔpKa ~6.5) allows for chemoselective reactions.
H-Bond Donors / Acceptors 2 / 4High interaction density per molecular weight.

Synthetic Utility & Derivatization Pathways

The primary advantage of CAS 99387-76-5 is its orthogonal reactivity . The significant difference in pKa and steric environment between the phenolic hydroxyl and the benzylic hydroxyl allows chemists to selectively functionalize one group while leaving the other intact, entirely bypassing the need for protecting-group chemistry.

Derivatization Core CAS 99387-76-5 Core Scaffold Aldehyde Aldehyde Derivative (via MnO2) Core->Aldehyde Chemoselective Oxidation Ether Phenolic Ether (via Mitsunobu) Core->Ether Phenol Alkylation Amine Benzylamine (via Reductive Amination) Aldehyde->Amine Reductive Amination PROTAC PROTAC/Linker Conjugate Ether->PROTAC Downstream Assembly Amine->PROTAC Downstream Assembly

Figure 1: Divergent derivatization pathways of CAS 99387-76-5 for drug discovery applications.

Application in Target-Oriented Synthesis

In the context of kinase inhibition, the fluorophenol motif is frequently deployed as a hinge-binding element. The target protein's backbone amides form strong hydrogen bonds with the phenol, while the fluorine atom often engages in orthogonal multipolar interactions with conserved water networks within the active site.

KinaseBinding Fluorophenol Fluorophenol Motif (CAS 99387-76-5 derived) Hinge Kinase Hinge Region (Backbone Amides) Fluorophenol->Hinge Enhanced H-Bond Donor (Due to ortho-F) Water Conserved Water Network Fluorophenol->Water F-Water Dipole Interaction Target Target Inhibition (e.g., p38 MAPK) Hinge->Target Conformation Lock Water->Target Thermodynamic Stabilization

Figure 2: Pharmacodynamic rationale for fluorophenol hinge-binding in kinase targets.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed based on the fundamental mechanistic causality of the scaffold's functional groups.

Protocol A: Chemoselective Oxidation of the Benzylic Alcohol

Objective: Convert the hydroxymethyl group to an aldehyde (3-fluoro-4-hydroxy-5-methoxybenzaldehyde) without oxidizing the electron-rich phenol to a quinone.

Expertise & Experience Rationale: While Dess-Martin Periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) are standard reagents for primary alcohol oxidation, they are notoriously aggressive toward electron-rich phenols, rapidly converting them into ortho- or para-quinones [2]. To achieve strict chemoselectivity, activated Manganese Dioxide (MnO₂) is utilized. MnO₂ is a mild, heterogeneous oxidant that selectively targets allylic and benzylic alcohols, leaving the phenolic core entirely unperturbed [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.1 M concentration.

  • Reagent Addition: Add activated Manganese Dioxide (MnO₂, 10.0 equiv, 50.0 mmol) in one single portion at room temperature (20–25 °C).

  • Reaction: Stir the black suspension vigorously under a nitrogen atmosphere for 16 hours. Monitor reaction progression via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate; visualize with UV and KMnO₄ stain).

  • Filtration: Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the insoluble manganese salts.

  • Washing & Concentration: Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aldehyde is typically >95% pure by NMR, but can be recrystallized from hot hexanes/ethyl acetate if necessary.

Protocol B: Regioselective Phenolic Alkylation via Mitsunobu Reaction

Objective: Alkylate the phenolic hydroxyl group while leaving the benzylic alcohol untouched.

Expertise & Experience Rationale: Standard basic alkylation (e.g., K₂CO₃ with an alkyl halide) can lead to competing O-alkylation of the benzylic alcohol, requiring tedious chromatographic separation. The relies on thermodynamic pKa differentiation. The betaine intermediate formed by Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) will only be protonated by an acid with a pKa < 11. Because the phenolic OH has a pKa of ~8.5 and the benzylic OH has a pKa of ~15.0, the reaction is exclusively regioselective for the phenol.

Step-by-Step Methodology:

  • Preparation: Dissolve CAS 99387-76-5 (1.0 equiv, 2.0 mmol), the desired primary or secondary alkyl alcohol (R-OH, 1.1 equiv, 2.2 mmol), and Triphenylphosphine (PPh₃, 1.2 equiv, 2.4 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 2.4 mmol) dropwise over 15 minutes. Critical Step: Slow addition controls the exothermic formation of the betaine intermediate and prevents the generation of unwanted hydrazine byproducts.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure phenolic ether.

References

  • Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 2008, 37(2), 320-330.[Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central (PMC), 2022.[Link]

  • Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Executive Summary In the landscape of modern drug discovery, the strategic functionalization of aromatic systems is paramount for optimizing target affinity and pharmacokinetic profiles. 2-Fluoro-4-(hydroxymethyl)-6-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic functionalization of aromatic systems is paramount for optimizing target affinity and pharmacokinetic profiles. 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (also known as 5-fluorovanillyl alcohol) represents a highly versatile, orthogonally reactive building block. By integrating a fluorine atom into the vanilloid pharmacophore, this compound offers unique electronic and steric properties that are heavily leveraged in the development of transient receptor potential vanilloid 1 (TRPV1) modulators and positron emission tomography (PET) imaging agents. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for its derivatization.

Structural and Physicochemical Profiling

The introduction of a fluorine atom at the 2-position of the vanillyl ring (ortho to the phenolic hydroxyl) fundamentally alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent phenolic hydroxyl group compared to its non-fluorinated analog, enhancing the molecule's ability to act as a hydrogen bond donor at physiological pH[1].

Furthermore, the C-F bond provides a critical metabolic shield. In standard vanilloid derivatives, the aromatic ring is highly susceptible to cytochrome P450-mediated oxidative metabolism. The substitution of hydrogen with fluorine blocks this metabolic liability without imposing a significant steric penalty, given that the van der Waals radius of fluorine (1.47 Å) is a close bioisostere to hydrogen (1.20 Å)[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound, essential for stoichiometric calculations and lipophilicity modeling[2].

PropertyValue
Chemical Name 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol
CAS Registry Number 99387-76-5
Molecular Formula C8H9FO3
Molecular Weight 172.15 g/mol
Purity Standard NLT 98%
Hydrogen Bond Donors 2 (Phenolic OH, Benzylic OH)
Hydrogen Bond Acceptors 4 (Phenolic O, Benzylic O, Methoxy O, Fluoro F)
Rotatable Bonds 2

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol stems from its two distinct hydroxyl groups: a primary benzylic alcohol and a sterically hindered, electronically modified phenolic alcohol. The thermodynamic and electronic differences between these two functional groups allow for chemoselective derivatization without the need for cumbersome protection/deprotection sequences.

Reactivity A 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol B Benzylic Oxidation (MnO2) A->B Pathway 1 C Phenolic Alkylation (R-X, K2CO3) A->C Pathway 2 D 3-Fluoro-5-methoxy -4-hydroxybenzaldehyde B->D High Yield E 4-(Hydroxymethyl)-2-methoxy -6-fluoro-1-alkoxybenzene C->E Regioselective

Chemoselective derivatization pathways for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Experimental Methodologies

As an Application Scientist, ensuring reproducibility requires protocols that are governed by intrinsic chemical logic. The following methodologies are designed as self-validating systems where the choice of reagents dictates absolute chemoselectivity.

Protocol 1: Chemoselective Oxidation to 3-Fluoro-5-methoxy-4-hydroxybenzaldehyde

Objective: Selective oxidation of the primary benzylic alcohol to an aldehyde while completely preserving the sensitive fluorinated phenol. Causality & Design: This protocol utilizes activated Manganese Dioxide (MnO₂). The causality behind this choice lies in the heterogeneous, single-electron transfer mechanism of MnO₂, which is highly specific for allylic and benzylic alcohols. Stronger oxidants (e.g., Jones reagent) would lead to over-oxidation to the carboxylic acid and potential oxidative cleavage of the electron-rich phenol. This creates a self-validating system: the reaction stops cleanly at the aldehyde stage.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add activated MnO₂ (10.0 eq) in a single portion at room temperature. Note: The large stoichiometric excess is required due to the surface-area-dependent nature of this heterogeneous reaction.

  • Agitation & Monitoring: Stir the dark suspension vigorously at 25°C. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The starting material (Rf ~0.2) will cleanly convert to the less polar aldehyde (Rf ~0.6).

  • Filtration: Once complete (typically 4-6 hours), filter the suspension through a tightly packed pad of Celite to remove the manganese residues. Wash the pad thoroughly with EtOAc until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude fluorovanillin derivative, which is typically >95% pure by ¹H-NMR and requires no further chromatography.

Protocol 2: Regioselective Phenolic Alkylation

Objective: O-alkylation of the phenolic hydroxyl without reacting the benzylic alcohol. Causality & Design: This protocol exploits the thermodynamic pKa gradient between the two hydroxyl groups. The ortho-fluorine lowers the phenolic pKa to approximately 8.2, while the benzylic alcohol remains at a pKa >14. By using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), only the phenol is deprotonated. This intrinsic chemical logic forms a self-validating protocol where regioselectivity is thermodynamically guaranteed.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature to generate the phenoxide anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Stir at room temperature for 2-3 hours. The polar aprotic nature of DMF leaves the phenoxide highly nucleophilic (unsolvated), driving the reaction to completion.

  • Quench & Extract: Quench the reaction by adding water (5 volumes relative to DMF). Extract the aqueous layer with diethyl ether (3x). The benzylic alcohol remains strictly unreacted, validating the chemoselectivity.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Applications in Drug Discovery: The Vanilloid Pharmacophore

The primary biological application for derivatives of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol lies in the modulation of the transient receptor potential vanilloid 1 (TRPV1) channel. First characterized as the capsaicin receptor[3], TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a primary integrator of nociceptive (pain) signals.

Fluorinated vanilloids synthesized from this building block act as potent TRPV1 agonists. Upon binding to the intracellular pocket of the TRPV1 receptor, they induce a massive influx of calcium ions (Ca²⁺). While this initially causes depolarization and the release of pro-inflammatory neuropeptides (like Substance P), prolonged activation leads to profound receptor desensitization and depletion of neurotransmitters, resulting in a potent analgesic effect[3]. The fluorine atom enhances the lipophilicity of the drug, allowing for better penetration across the neuronal cell membrane to reach the intracellular binding site[1].

TRPV1_Signaling L Fluorinated Vanilloid (Agonist) R TRPV1 Receptor (Ion Channel) L->R Binding (Intracellular Site) Ca Ca2+ Influx R->Ca Channel Opening S Substance P / CGRP Release Ca->S Depolarization D Desensitization (Analgesic Effect) Ca->D Prolonged Activation

Mechanism of action of fluorinated vanilloids on the TRPV1 receptor pathway.

References

  • 99387-76-5 | 2-Fluoro-4-(hydroxymethyl)
  • Fluorine in medicinal chemistry (Purser, S., et al., 2008)
  • Research progress in transient receptor potential vanilloid 1 of sensory nervous system (Caterina, M.J., et al., 1997 context)

Sources

Foundational

Comprehensive Structural and Analytical Profiling of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5) Executive Summary In contemporary drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5)

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine into phenolic building blocks is a proven tactic to modulate physicochemical properties, including pKa, lipophilicity, and metabolic stability. 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a highly functionalized, tetra-substituted aromatic compound[1]. It features a unique push-pull electronic system driven by a strongly electronegative fluorine atom, an electron-donating methoxy group, and two distinct hydroxyl functionalities (phenolic and benzylic).

This whitepaper provides an in-depth technical guide to the structural analysis, physicochemical properties, and analytical validation protocols for this compound, ensuring rigorous quality control for downstream synthetic applications.

Physicochemical & Electronic Properties

The reactivity and analytical signature of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol are dictated by the resonance and inductive effects of its substituents:

  • Fluorine (C2): Exerts a strong electron-withdrawing inductive effect (-I) that lowers the pKa of the adjacent phenolic -OH, making it more acidic than a standard phenol.

  • Methoxy Group (C6): Acts as a strong electron-donating group via resonance (+R), enriching the electron density of the aromatic ring, particularly at the para position.

  • Hydroxymethyl Group (C4): Provides a versatile synthetic handle for orthogonal functionalization while acting as both a hydrogen bond donor and acceptor.

Quantitative Data Summary
PropertyValue / Description
CAS Registry Number 99387-76-5
Molecular Formula C8H9FO3
Molecular Weight 172.15 g/mol
Exact Mass 172.0536 Da
Hydrogen Bond Donors 2 (Phenolic -OH, Benzylic -OH)
Hydrogen Bond Acceptors 3 (Phenolic -O, Methoxy -O, Benzylic -O)
Expected Phenol pKa ~8.5 - 9.0 (Lowered by ortho-fluorine)

Advanced Structural Analysis Protocols

To establish a self-validating system for structural confirmation, a multi-modal analytical approach is required. The following step-by-step methodologies detail the causality behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: Standard


H, 

C, and

F NMR are critical for confirming the regiochemistry of the tetra-substituted ring. DMSO-

is specifically chosen as the solvent over CDCl

or CD

OD because it strongly hydrogen-bonds with the hydroxyl protons, slowing their chemical exchange rate. This allows the phenolic and benzylic -OH protons to be observed as distinct, quantifiable peaks rather than broad, exchanging singlets.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) as an internal reference for 
    
    
    
    H and
    
    
    C.
  • Instrument Tuning: Tune the NMR probe (400 MHz or higher) to the specific nuclei. For

    
    F NMR, utilize a fluorinated internal standard such as 4-fluorobenzoate (-114.2 ppm) or reference to CFCl
    
    
    
    (0 ppm)[2].
  • Acquisition Parameters (

    
    H):  Acquire 16 scans with a spectral width of 15 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the benzylic protons.
    
  • Acquisition Parameters (

    
    F):  Acquire 64 scans with proton decoupling to simplify the spectrum, using a relaxation delay of 1-2 seconds, which is optimal for small fluorinated aromatics[2],[3].
    
  • Validation: Cross-reference the integration values. The ratio of Methoxy (3H) to Benzylic CH

    
     (2H) to Aromatic protons (2H) must be exactly 3:2:2.
    

Expected


H NMR Chemical Shifts (DMSO-

):
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationCoupling / Notes
Phenolic -OH~9.20Singlet (broad)1HExchangeable with D

O
Aromatic H3~7.05Doublet of doublets1H

Hz,

Hz
Aromatic H5~6.85Broad singlet1HMeta-coupling to H3
Benzylic -OH~5.10Triplet1H

Hz (Couples to CH

)
Benzylic -CH

-
~4.40Doublet2H

Hz
Methoxy -OCH

~3.80Singlet3HStrong +R effect
High-Resolution LC-MS (ESI Negative Mode)

Causality & Rationale: Phenolic compounds ionize exceptionally well in Electrospray Ionization Negative mode (ESI-) due to the facile deprotonation of the phenol group, yielding a highly stable phenoxide anion


[4]. The presence of the ortho-fluorine further stabilizes this anion via inductive withdrawal, drastically increasing the signal-to-noise ratio compared to positive mode.

Step-by-Step Protocol:

  • System Blank: Run a blank injection of 50:50 Methanol:Water to establish a baseline and ensure no column carryover.

  • Sample Preparation: Prepare a 1 µg/mL working solution of the compound in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., Poroshell-120 EC-C18).

  • Mobile Phase: Use a gradient of Mobile Phase A (0.1% aqueous formic acid) and Mobile Phase B (Acetonitrile). The 0.1% formic acid acts as a modifier to improve peak shape and chromatographic resolution[4].

  • MS Parameters: Set the capillary voltage to 3.0 kV (negative mode), desolvation temperature to 350°C, and acquire data in the range of 100-500 m/z.

  • Validation Target: Extract the chromatogram for the exact mass of the deprotonated species

    
     at m/z 171.0463  (mass tolerance 
    
    
    
    5 ppm).

Visualizations

Analytical Workflow

AnalyticalWorkflow Start 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol Prep1 Dissolve in DMSO-d6 (Preserves -OH coupling) Start->Prep1 Prep2 Dilute in MeOH/H2O (0.1% Formic Acid) Start->Prep2 Prep3 Direct Solid/Neat Application Start->Prep3 NMR NMR Spectroscopy (1H, 13C, 19F) Data1 Structural & Regiochemical Confirmation NMR->Data1 LCMS LC-HRMS (ESI Negative Mode) Data2 Exact Mass[M-H]- (m/z 171.0463) LCMS->Data2 FTIR FTIR Spectroscopy (ATR Method) Data3 Functional Group ID (-OH, C-F, C-O-C) FTIR->Data3 Prep1->NMR Prep2->LCMS Prep3->FTIR

Multi-modal analytical workflow for the structural verification of the target compound.

Chemoselective Reactivity Pathways

Because the molecule contains two distinct hydroxyl groups, orthogonal functionalization is highly achievable. The primary benzylic alcohol can be selectively oxidized or halogenated, while the phenolic hydroxyl can be independently protected.

Reactivity Core 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol Oxidation Chemoselective Oxidation (MnO2 or TEMPO) Core->Oxidation Targets -CH2OH Protection Phenol Protection (BnBr or TBSCl) Core->Protection Targets Phenolic -OH Halogenation Benzylic Halogenation (SOCl2 or PBr3) Core->Halogenation Targets -CH2OH Prod1 3-Fluoro-4-hydroxy- 5-methoxybenzaldehyde Oxidation->Prod1 Prod2 O-Protected Fluorophenol Derivative Protection->Prod2 Prod3 4-(Halomethyl) Derivative Halogenation->Prod3

Chemoselective reactivity pathways for orthogonal functionalization of the compound.

References

  • Boroncore Product Catalog - 99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. Boroncore. 1

  • BenchChem Technical Guides - 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol. BenchChem. 2

  • National Institutes of Health (PMC) - LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. NIH. 4

  • ACS Publications - Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. American Chemical Society. 3

Sources

Exploratory

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the novel compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. While a publicly available reference sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the novel compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. While a publicly available reference spectrum for this specific molecule is not available, this document serves as a predictive and instructional manual for researchers, scientists, and drug development professionals. It outlines the principles of FT-IR spectroscopy, a detailed methodology for spectrum acquisition, and a thorough, predictive interpretation of the spectrum based on the compound's functional groups. This guide is designed to be a self-validating system, grounded in established spectroscopic principles and supported by authoritative references, enabling researchers to confidently acquire and interpret the FT-IR spectrum of this and structurally similar compounds.

Introduction: The Significance of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol and the Role of FT-IR Spectroscopy

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a substituted phenol derivative with potential applications in pharmaceutical and agrochemical synthesis.[1][2] Its unique combination of a fluoro group, a hydroxymethyl group, and a methoxy group on a phenol ring suggests a range of chemical reactivities and potential biological activities. In the development of new chemical entities, the unequivocal confirmation of molecular structure is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" of a compound.[3][4] It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[5][6] By analyzing the absorption spectrum, one can identify the functional groups present in a molecule, confirm its identity, and assess its purity.[7][8] This guide will provide a detailed roadmap for obtaining and interpreting the FT-IR spectrum of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol forms the basis for predicting its FT-IR spectrum. The molecule possesses several key functional groups that will give rise to characteristic absorption bands:

  • Phenolic Hydroxyl (-OH) group: This group is expected to show a broad absorption band due to hydrogen bonding.

  • Alcoholic Hydroxyl (-OH) group: The hydroxymethyl substituent also contains a hydroxyl group, which will contribute to the O-H stretching region.

  • Aromatic Ring (C=C-C): The benzene ring will exhibit characteristic stretching and bending vibrations.

  • Methoxy (C-O-C) group: The ether linkage will have a distinct C-O stretching band.

  • Carbon-Fluorine (C-F) bond: This bond will produce a strong absorption in the fingerprint region.

  • C-H bonds: Both aromatic (sp² C-H) and aliphatic (sp³ C-H from the hydroxymethyl and methoxy groups) are present.

Caption: Molecular Structure of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a detailed, step-by-step methodology for obtaining the FT-IR spectrum of a solid sample like 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Sample Preparation

The choice of sample preparation technique is critical for obtaining a high-quality spectrum. For a solid sample, the KBr pellet method is a common and effective choice.[9][10]

Protocol for KBr Pellet Preparation:

  • Dry the KBr: Place a small amount of FT-IR grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water.

  • Grind the Sample: In an agate mortar and pestle, grind approximately 1-2 mg of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol to a fine powder.

  • Mix with KBr: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

  • Grind the Mixture: Grind the mixture thoroughly until it is a fine, homogeneous powder. This minimizes light scattering.

  • Press the Pellet: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Causality: The KBr acts as an infrared-transparent matrix, and creating a thin, transparent pellet ensures that the infrared beam can pass through the sample, allowing for a transmission measurement.[11] Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is crucial to minimize scattering and obtain sharp, well-defined peaks.[12]

Data Acquisition
  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with an empty sample compartment or with a blank KBr pellet. The background spectrum accounts for any absorption from atmospheric water and carbon dioxide, as well as the instrument's own characteristics.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.

  • Scan Parameters: Set the appropriate scan parameters. Typical parameters for a mid-IR spectrum are:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio)

  • Collect and Process the Spectrum: Initiate the scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_Sample Grind 1-2 mg of Sample Mix_KBr Mix with 100-200 mg dry KBr Grind_Sample->Mix_KBr Press_Pellet Press into a transparent pellet Mix_KBr->Press_Pellet Background Collect Background Spectrum Press_Pellet->Background Place in Spectrometer Sample Collect Sample Spectrum Background->Sample Process Ratio and Fourier Transform Sample->Process Interpret Interpret Spectrum Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FT-IR analysis.

Predictive Interpretation of the FT-IR Spectrum

The FT-IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[13]

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by absorptions from stretching vibrations of specific functional groups.

  • O-H Stretching (Phenolic and Alcoholic): A very broad and strong absorption band is expected between 3500 cm⁻¹ and 3200 cm⁻¹.[14][15] This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The phenolic O-H stretch is typically found around 3500 cm⁻¹, while aliphatic alcohols also absorb in this range.[14][16] Given the presence of two -OH groups capable of hydrogen bonding, this will likely be the most prominent feature in this region of the spectrum.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[17][18]

    • Aliphatic C-H: The C-H stretching vibrations from the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups will appear as sharper, stronger bands just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).[19][20]

  • C=C Stretching (Aromatic Ring): The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to several medium to strong bands in the 1600-1450 cm⁻¹ region.[16][17] Expect to see peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and stretching of single bonds (other than O-H and C-H).

  • C-O Stretching:

    • Phenolic C-O: The stretching vibration of the C-O bond of the phenol is expected to produce a strong band around 1220 cm⁻¹.[15][16]

    • Anisole-type C-O: The methoxy group will show a characteristic asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[19][21]

    • Alcoholic C-O: The C-O stretch of the primary alcohol in the hydroxymethyl group will appear as a strong band around 1050 cm⁻¹.[15]

  • C-F Stretching: The carbon-fluorine bond gives a very strong and characteristic absorption in the range of 1250-1000 cm⁻¹. For aromatic fluorides, this band is often found between 1250 cm⁻¹ and 1100 cm⁻¹.[22] This peak may overlap with the strong C-O stretching bands.

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the 900-675 cm⁻¹ range. The exact position of these bands is diagnostic of the substitution pattern on the aromatic ring.[17]

Summary of Predicted FT-IR Data

The following table summarizes the predicted key absorption bands for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500 - 3200Phenolic and Alcoholic O-HStretching (H-bonded)Strong, Broad
3100 - 3000Aromatic C-HStretchingMedium to Weak
2960 - 2850Aliphatic C-H (-CH₃, -CH₂)StretchingMedium to Strong
1600 - 1450Aromatic C=CRing StretchingMedium to Strong
~1250Methoxy C-O-CAsymmetric StretchingStrong
~1220Phenolic C-OStretchingStrong
1250 - 1100Aromatic C-FStretchingStrong
~1050Alcoholic C-OStretchingStrong
~1040Methoxy C-O-CSymmetric StretchingMedium
900 - 675Aromatic C-HOut-of-Plane BendingMedium to Strong

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of the FT-IR spectrum of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. By following the detailed experimental protocol and utilizing the predictive spectral analysis, researchers can confidently identify this compound and verify its structural integrity. The principles and methodologies outlined herein are broadly applicable to the characterization of novel organic molecules, serving as a valuable resource for professionals in drug development and chemical research. The combination of a robust experimental design and a thorough understanding of group frequencies ensures the trustworthiness and scientific validity of the results.

References

  • Vertex AI Search. (n.d.). Sample preparation for FT-IR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • ACS Publications. (2016, March 9). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry.
  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.
  • Bartleby.com. (2021, August 17). IR Spectrum Of Anisole.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy.
  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.
  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Chem LibreTexts. (n.d.). IR Spectrum: Alcohols and Phenols.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole.
  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Ethers.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Chemistry LibreTexts. (2024, July 30). Spectroscopy of Aromatic Compounds.
  • Chem-Impex. (n.d.). 2-Fluoro-4-methoxyphenol.
  • Guidechem. (n.d.). 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol 1260679-56-8 wiki.

Sources

Exploratory

discovery and history of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol: Synthesis, Properties, and Potential Applications Abstract 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a fluorinated phenolic compound with pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol: Synthesis, Properties, and Potential Applications

Abstract

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a fluorinated phenolic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, structural characteristics, and hypothesized biological activities. Drawing from established principles of organofluorine chemistry and the known properties of related methoxyphenols, this document offers a technical framework for researchers and drug development professionals. While direct extensive literature on this specific molecule is nascent, this guide synthesizes available data on analogous compounds to project its potential utility and to provide detailed, actionable experimental protocols.

Introduction: The Strategic Value of Fluorinated Phenols

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small atomic size can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and acidity (pKa)[1]. These modifications can lead to enhanced therapeutic profiles, including improved potency and pharmacokinetics. The phenol moiety, on the other hand, is a well-known pharmacophore present in a vast array of natural and synthetic compounds exhibiting antimicrobial, antioxidant, and anti-inflammatory properties[2].

The compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol integrates these two key structural features. The strategic placement of a fluorine atom ortho to the hydroxyl group is expected to modulate its acidity and reactivity. The methoxy group, another common feature in bioactive phenols like eugenol and vanillin, further influences the electronic properties and potential for hydrogen bonding[2][3]. The hydroxymethyl group at the para position provides a reactive handle for further chemical modification and derivatization, making it a versatile building block for more complex molecules.

This guide will delve into the probable synthetic pathways to this molecule, its key physicochemical properties, and its potential applications based on the established activities of structurally related compounds.

Discovery and Synthesis: A Projected Pathway

A plausible and efficient synthetic strategy would start from a commercially available substituted phenol and proceed through a series of well-understood transformations. Below is a projected multi-step synthesis.

Projected Synthesis Workflow

Synthesis_of_2_Fluoro_4_hydroxymethyl_6_methoxyphenol A 2-Fluoro-6-methoxyphenol B 2-Fluoro-4-formyl-6-methoxyphenol A->B Formylation (e.g., Duff Reaction or Vilsmeier-Haack) C 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol B->C Reduction (e.g., NaBH4)

Caption: Projected two-step synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Formylation of 2-Fluoro-6-methoxyphenol

This step introduces a formyl group (-CHO) at the para-position of the starting material. The Duff reaction or the Vilsmeier-Haack reaction are suitable methods.

  • Materials:

    • 2-Fluoro-6-methoxyphenol[4]

    • Hexamethylenetetramine (HMTA)

    • Glycerol

    • Boric acid

    • Sulfuric acid

    • Diethyl ether

    • Sodium bicarbonate (saturated solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, combine 2-Fluoro-6-methoxyphenol, HMTA, glycerol, and boric acid.

    • Heat the mixture with stirring to 150-160 °C for 2-3 hours.

    • Cool the reaction mixture and add an aqueous solution of sulfuric acid.

    • Heat the mixture under reflux for 30 minutes to hydrolyze the intermediate.

    • Cool the mixture to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-6-hydroxy-4-methoxybenzaldehyde[5].

Step 2: Reduction of the Formyl Group

The formyl group is selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

  • Materials:

    • 2-Fluoro-4-formyl-6-methoxyphenol

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Distilled water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

  • Procedure:

    • Dissolve 2-Fluoro-4-formyl-6-methoxyphenol in methanol in a flask cooled in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of distilled water.

    • Acidify the mixture to pH ~5 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol[6].

Physicochemical Properties and Spectroscopic Data

The structural features of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol impart specific physicochemical properties. The presence of the fluorine atom is expected to lower the pKa of the phenolic hydroxyl group compared to its non-fluorinated analog, making it more acidic. The molecule possesses both hydrogen bond donors (-OH) and acceptors (F, -O-CH₃, -OH), suggesting the potential for complex intermolecular and intramolecular interactions.

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₉FO₃[7]
Molecular Weight 172.16 g/mol [7]
Appearance Likely a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water.General knowledge
NMR Spectroscopy ¹H and ¹³C NMR spectra would show characteristic shifts for the aromatic protons, the methoxy group, and the hydroxymethyl group. The fluorine atom would cause splitting of adjacent proton and carbon signals. ¹⁹F NMR would show a singlet.[6]
Mass Spectrometry The exact mass can be determined by high-resolution mass spectrometry.[6]

Potential Applications and Biological Activity

While direct experimental data on the biological activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is limited, its potential applications can be inferred from the known activities of related compounds.

Antimicrobial and Antioxidant Properties

Phenolic compounds are well-established as potent antioxidants and antimicrobial agents[2]. The methoxyphenol scaffold, in particular, is found in many natural products with significant biological activity[2][8]. The phenolic hydroxyl group can scavenge free radicals, and the overall lipophilicity of the molecule allows for interaction with microbial cell membranes[2]. The fluorine atom may enhance these properties by modulating the electronic character of the aromatic ring and increasing metabolic stability[1].

Role in Drug Discovery and Medicinal Chemistry

The 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol scaffold is a valuable starting point for the synthesis of more complex drug candidates. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophores.

Potential Signaling Pathway Modulation

Based on the activities of similar phenolic compounds, 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol could potentially interact with key cellular signaling pathways.

Potential_Signaling_Pathways Compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges NFkB NF-κB Pathway (Inflammation) Compound->NFkB Potentially Inhibits MAPK MAPK/ERK Pathway (Cell Proliferation) Compound->MAPK Potential Modulation PI3K PI3K/Akt Pathway (Cell Survival) Compound->PI3K Potential Modulation ROS->NFkB Activates

Caption: Hypothetical modulation of cellular signaling pathways.

Phenolic compounds are known to modulate inflammatory pathways such as NF-κB and cell proliferation pathways like MAPK/ERK[1][9]. The antioxidant properties of the molecule could mitigate oxidative stress, a key factor in many diseases.

Future Directions

The exploration of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is still in its early stages. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full spectroscopic characterization of the compound.

  • In Vitro Biological Screening: Assessing its antimicrobial, antioxidant, and cytotoxic activities against a panel of cell lines and microorganisms.

  • Mechanism of Action Studies: Investigating its effects on key cellular signaling pathways to elucidate its mode of action.

  • Derivative Synthesis: Utilizing the hydroxymethyl group as a handle to create a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol represents a promising, yet underexplored, chemical entity. Its structure combines the advantageous properties of fluorinated compounds and bioactive phenols. While its history is not extensively documented, its synthesis is achievable through established chemical methods. The predictive analysis presented in this guide, based on the known properties of analogous structures, provides a strong rationale for its further investigation as a valuable building block in drug discovery and materials science. The detailed protocols and projected activities outlined herein serve as a foundational resource for researchers poised to unlock the full potential of this intriguing molecule.

References

  • ACG Publications. (n.d.). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Meikai University School of Dentistry.
  • Echemi. (2025, September 30). 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile 2090953-73-2.
  • TCI AMERICA. (n.d.). 2-Fluoro-4-methoxyphenol | 167683-93-4.
  • BLDpharm. (n.d.). 99387-76-5|2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.
  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds.
  • Benchchem. (n.d.). Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis.
  • AOBChem. (n.d.). 2-Fluoro-3-(hydroxymethyl)-6-methoxyphenol.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Organic and Pharmaceutical Chemistry Journal.
  • Fisher Scientific. (n.d.). 2-Fluoro-6-methoxyphenol, 97%.
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
  • Das, A., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4757.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • PubChem. (n.d.). 2-fluoro-6-hydroxy-4-methoxybenzaldehyde.
  • ResearchGate. (2026, February 17). 4-Hydroxy-meth-yl-2-methoxy-phenol.
  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol.

Sources

Protocols & Analytical Methods

Method

column chromatography for purifying 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Application Note: Optimization of Column Chromatography for the Purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Introduction & Compound Profiling The purification of highly functionalized aromatic compounds, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Column Chromatography for the Purification of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Introduction & Compound Profiling

The purification of highly functionalized aromatic compounds, such as 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5)[1], presents a unique set of challenges in synthetic organic chemistry and drug development. Structurally, this molecule possesses a dense array of polar and hydrogen-bonding functional groups: a phenolic hydroxyl (-OH), an aliphatic hydroxymethyl (-CH2OH), a methoxy ether (-OCH3), and a fluorine atom (-F).

These features render the compound highly polar. When subjected to standard normal-phase (NP) silica gel chromatography, such poly-functionalized phenolics frequently exhibit severe band broadening, tailing, or irreversible adsorption[2]. This application note details the physicochemical causality behind these chromatographic behaviors and provides optimized, self-validating protocols for both Normal-Phase and Reversed-Phase (RP) purifications.

Chromatographic Principles & Causality

The Silanol Effect in Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase (bare silica gel) is populated with weakly acidic silanol (Si-OH) groups. The phenolic and benzylic hydroxyl groups of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol act as strong hydrogen bond donors and acceptors. This leads to a continuous adsorption-desorption lag as the molecule travels down the column, visibly manifesting as "streaking" on a Thin Layer Chromatography (TLC) plate and resulting in co-elution with closely eluting impurities[3].

  • Causality-Driven Solution: To mitigate this, a competitive hydrogen-bonding modifier (e.g., 1% acetic acid) must be added to the mobile phase. The acid temporarily masks the active silanol sites, preventing the target phenol from anchoring too strongly to the stationary phase, thereby sharpening the elution band[3]. Alternatively, highly polar binary solvent systems like Dichloromethane (DCM) and Methanol (MeOH) can be utilized to outcompete the silica interactions[4].

The Partitioning Advantage of Reversed-Phase Chromatography

For highly polar, ionizable phenolics, Reversed-Phase Chromatography (RPC) using a C18-bonded silica stationary phase is often superior[2]. RPC relies on hydrophobic partitioning rather than polar adsorption.

  • Causality-Driven Solution: Because the ortho-fluorine atom increases the acidity of the phenolic -OH (lowering its pKa), the compound may partially ionize in neutral aqueous mobile phases, leading to split peaks or rapid elution near the void volume. Adding 0.1% formic acid to the aqueous mobile phase suppresses this ionization, ensuring the molecule remains fully protonated and neutral. This maximizes its hydrophobic interaction with the C18 chains, ensuring predictable retention and high-resolution separation.

Method Development & Translation

Effective column chromatography begins with precise TLC method development. For normal-phase purification, the target retention factor (


) for the compound of interest should be optimized to 0.2–0.3 before scaling to a column[5]. When scaling gradients, the "Rule of Half" applies: if an analyte has an 

of 0.4 in 40% Ethyl Acetate/Hexanes, it will have an

of approximately 0.2 in 20% Ethyl Acetate/Hexanes[6].

Workflow Start Crude 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol TLC TLC Screening (Assess Polarity & Streaking) Start->TLC Decision Severe Streaking on Bare Silica? TLC->Decision NP Normal Phase (Silica) Eluent: DCM/MeOH or Hexane/EtOAc + 1% AcOH Decision->NP No / Manageable RP Reversed Phase (C18) Eluent: H2O/ACN + 0.1% Formic Acid Decision->RP Yes (High Polarity) DryLoad Dry Loading onto Silica NP->DryLoad LiquidLoad Liquid Loading RP->LiquidLoad Elution Gradient Elution & Fraction Collection DryLoad->Elution LiquidLoad->Elution Pure Pure Compound Elution->Pure

Caption: Decision matrix and workflow for selecting the optimal chromatographic purification strategy.

Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography (Dry Loading)

Due to the compound's high polarity, it exhibits poor solubility in weak non-polar solvents (e.g., Hexane or DCM) used for column equilibration. Liquid loading in a polar solvent (like pure MeOH) would cause the sample to race down the column, destroying resolution[7]. Therefore, dry loading is mandatory[2].

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in a volatile solvent (e.g., Acetone or DCM/MeOH mixture). Add silica gel (230-400 mesh) to the flask in a 1:3 (sample:silica) mass ratio[6]. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a slurry of silica gel (typically 20:1 to 70:1 silica-to-crude ratio depending on impurity overlap[5]) in the initial mobile phase (e.g., 100% DCM or 90:10 Hexane:EtOAc with 1% Acetic Acid). Pour the slurry into the column and allow it to settle.

  • Equilibration: Pass 3-5 Column Volumes (CV) of the initial mobile phase through the bed[2].

  • Loading: Carefully pour the dry-loaded sample powder evenly onto the top of the flat silica bed. Cap with a thin layer of clean sea sand to prevent disturbance[3].

  • Gradient Elution: Begin elution. For a DCM/MeOH system, start at 100% DCM and gradually increase polarity to 5% MeOH/DCM[4]. Collect fractions systematically.

  • Isolation: Monitor fractions via TLC. Combine product-containing fractions and concentrate via rotary evaporation.

NP_Protocol Step1 1. Sample Prep Dry Load with Silica (1:3 ratio) Step2 2. Column Packing Slurry pack in weak solvent Step1->Step2 Step3 3. Equilibration 3-5 CV of starting eluent Step2->Step3 Step4 4. Loading Add dry powder to column bed Step3->Step4 Step5 5. Elution Gradient: DCM to 5% MeOH/DCM Step4->Step5 Step6 6. Isolation TLC analysis & Concentration Step5->Step6

Caption: Step-by-step normal-phase flash chromatography protocol using dry loading.

Protocol B: Reversed-Phase (C18) Flash Chromatography

For ultra-high purity (>98%) or removal of closely eluting polar impurities, RP chromatography is recommended[2].

  • Column Selection: Select a C18 flash cartridge appropriate for the crude mass.

  • Solvent System: Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid. Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Equilibration: Flush the column with 3 CV of 5% B.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO or the initial mobile phase, and inject it into the loading port.

  • Elution: Run a linear gradient from 5% B to 60% B over 15-20 CV. The target compound will typically elute between 30-45% B, depending on the specific C18 carbon load.

  • Recovery: Lyophilize (freeze-dry) the combined pure fractions to prevent thermal degradation of the hydroxymethyl group during solvent removal.

Quantitative Data & Troubleshooting

Table 1: Solvent System Selection & Expected Behavior

Chromatography ModeSolvent SystemAdditiveRationale & Expected Outcome
Normal Phase (Silica) Hexane / Ethyl Acetate1% Acetic AcidAcid suppresses silanol ionization; prevents streaking of the phenolic -OH[3].
Normal Phase (Silica) Dichloromethane / MethanolNoneExcellent for highly polar compounds[4]; MeOH outcompetes silica for H-bonding.
Reversed Phase (C18) Water / Acetonitrile0.1% Formic AcidSuppresses phenol ionization; ensures sharp peaks and predictable hydrophobic partitioning[2].

Table 2: Troubleshooting Guide

ObservationRoot Cause (Causality)Corrective Action
Severe tailing/streaking on TLC or Column Strong H-bonding between phenol/alcohol groups and bare silica[3].Add 1% Acetic Acid to the mobile phase or switch to Reversed-Phase (C18).
Compound elutes at the void volume (RP-C18) Phenol is ionized (phenoxide) due to high pH, making it highly water-soluble.Add 0.1% Formic Acid to both aqueous and organic mobile phases to protonate the phenol.
Poor resolution / Band broadening upon loading Liquid loading in a strong polar solvent dragged the compound down the column prematurely[7].Utilize the dry loading technique with a 1:3 sample-to-silica mass ratio[6].

References

  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. rochester.edu.[Link]

  • 99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol | Boroncore. boroncore.com.[Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. sorbtech.com.[Link]

  • General methods for flash chromatography using disposable columns - PMC. nih.gov.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org.[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

For: Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the strategic derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, a versatile substituted guaiacol buil...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, a versatile substituted guaiacol building block of significant interest in medicinal chemistry and materials science.[1][2] The presence of three distinct functional moieties—a phenolic hydroxyl, a benzylic hydroxyl, and a fluoro-substituted methoxy group—offers a rich landscape for chemical modification. However, this complexity necessitates a carefully designed synthetic strategy to achieve selective derivatization. This document provides a scientifically grounded exploration of the principles and practical protocols for the selective and sequential modification of this molecule, empowering researchers to synthesize novel derivatives for a range of applications.

Introduction: The Chemical Versatility of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol belongs to the guaiacol family of compounds, which are known for their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties.[3] The strategic placement of the fluoro, hydroxymethyl, and methoxy substituents on the phenolic ring provides multiple avenues for derivatization, making it an attractive scaffold for the development of new chemical entities.

The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of its functional groups. The phenolic hydroxyl group is acidic and highly nucleophilic upon deprotonation, while the benzylic hydroxyl is a primary alcohol with its own distinct reactivity. The electron-withdrawing nature of the fluorine atom ortho to the methoxy group can also influence the reactivity of the aromatic ring, potentially activating it towards nucleophilic aromatic substitution (SNAr) under certain conditions.[4][5]

This guide will focus on two primary derivatization pathways:

  • Selective derivatization of the phenolic hydroxyl group.

  • Selective derivatization of the benzylic hydroxyl group.

These pathways will be explored through the strategic use of orthogonal protecting groups, allowing for the sequential modification of the molecule.

Strategic Derivatization: The Power of Orthogonal Protecting Groups

The presence of two hydroxyl groups with different chemical properties in 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol necessitates a protection-deprotection strategy to achieve selective derivatization. Orthogonal protecting groups are essential tools in this context, as they can be removed under specific conditions without affecting other protecting groups in the molecule.[6][7][8]

A logical workflow for the selective derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is outlined below:

Derivatization_Strategy A 2-Fluoro-4-(hydroxymethyl)- 6-methoxyphenol B Selective Protection of Phenolic Hydroxyl A->B  Strategy 1 F Selective Protection of Benzylic Hydroxyl A->F  Strategy 2 C Derivatization of Benzylic Hydroxyl B->C D Deprotection of Phenolic Hydroxyl C->D E Final Derivative 1 D->E G Derivatization of Phenolic Hydroxyl F->G H Deprotection of Benzylic Hydroxyl G->H I Final Derivative 2 H->I

Figure 1: Orthogonal strategies for the selective derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Strategy 1 focuses on first protecting the more acidic phenolic hydroxyl group, allowing for the subsequent modification of the benzylic alcohol.

Strategy 2 involves the selective protection of the benzylic alcohol, leaving the phenolic hydroxyl available for derivatization.

The choice of protecting group is critical and depends on its stability to the reaction conditions planned for the subsequent derivatization step and the ease of its removal.

Protocols for Derivatization

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Fluoro-6-methoxyphenol, a structurally similar compound, is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed or in contact with skin.[9][10] Assume similar hazards for the target molecule.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Strategy 1: Derivatization of the Benzylic Hydroxyl Group

This strategy involves the initial protection of the phenolic hydroxyl group, followed by the derivatization of the benzylic alcohol.

3.2.1. Protocol: Selective Protection of the Phenolic Hydroxyl with a Silyl Ether

Silyl ethers are excellent protecting groups for phenols as they are readily installed and can be selectively cleaved under mild conditions, typically with a fluoride source, without affecting other functional groups like benzylic alcohols or ethers.

Materials:

  • 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected intermediate.

3.2.2. Protocol: Esterification of the Benzylic Hydroxyl Group

With the phenolic hydroxyl protected, the benzylic alcohol can be readily esterified using a variety of methods. The following protocol utilizes an acid chloride in the presence of a non-nucleophilic base.

Materials:

  • TBDMS-protected 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

  • Acyl chloride (e.g., benzoyl chloride) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ester.

3.2.3. Protocol: Deprotection of the Phenolic Hydroxyl

The TBDMS group can be selectively removed using a fluoride source.

Materials:

  • TBDMS-protected benzylic ester

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected ester (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) at room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final derivatized product.

Strategy 2: Derivatization of the Phenolic Hydroxyl Group

This approach involves the selective protection of the benzylic alcohol, followed by derivatization of the phenolic hydroxyl.

3.3.1. Protocol: Selective Protection of the Benzylic Alcohol with a Benzyl Ether

The selective benzylation of a primary alcohol in the presence of a phenol can be achieved using specific catalysts.[1]

Materials:

  • 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

  • Benzyl bromide (BnBr)

  • Copper(II) acetylacetonate (Cu(acac)2)

  • Anhydrous solvent (e.g., DMF)

  • Base (e.g., K2CO3)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq) and K2CO3 (2.0 eq) in anhydrous DMF, add a catalytic amount of Cu(acac)2.

  • Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture and dilute the filtrate with water.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

3.3.2. Protocol: Etherification of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for the formation of ethers from phenols.[11]

Materials:

  • Benzyl-protected 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

  • Alkyl halide (e.g., ethyl iodide) (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of the benzyl-protected intermediate (1.0 eq) and K2CO3 (2.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.2 eq).

  • Heat the mixture to reflux (approximately 82°C) and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

3.3.3. Protocol: Deprotection of the Benzylic Alcohol

The benzyl ether protecting group can be removed by catalytic hydrogenation.

Materials:

  • Fully derivatized intermediate

  • Palladium on carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the benzyl ether in methanol or ethanol.

  • Add Pd/C catalyst.

  • Stir the mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Data Analysis and Interpretation

The successful derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol can be confirmed using a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR:

    • Esterification of the benzylic hydroxyl: The singlet corresponding to the benzylic protons (-CH2OH), typically around 4.5-4.7 ppm, will shift downfield to approximately 5.0-5.3 ppm upon esterification.[12][13]

    • Etherification of the phenolic hydroxyl: The broad singlet of the phenolic -OH proton (variable chemical shift) will disappear. New signals corresponding to the protons of the introduced alkyl group will appear.

  • 13C NMR:

    • Esterification of the benzylic hydroxyl: The carbon signal of the benzylic carbon (-CH2OH) will shift downfield. A new carbonyl signal will appear in the range of 165-175 ppm.[12]

    • Etherification of the phenolic hydroxyl: The carbon attached to the phenolic oxygen will show a shift, and new signals for the added alkyl group will be present.

4.2. Infrared (IR) Spectroscopy

  • Disappearance of the -OH stretch: The broad O-H stretching band (typically 3200-3600 cm-1) of the derivatized hydroxyl group will disappear.[14]

  • Appearance of new functional group bands:

    • Ester formation: A strong C=O stretching band will appear around 1700-1750 cm-1.

    • Ether formation: A characteristic C-O stretching band for aromatic ethers will be observed around 1200-1250 cm-1.[2][11]

4.3. Mass Spectrometry (MS)

  • The molecular ion peak in the mass spectrum will correspond to the molecular weight of the synthesized derivative.

  • Fragmentation patterns can provide further structural confirmation. For example, in benzyl esters, a characteristic fragment at m/z 105 corresponding to the benzoyl cation is often observed.[15]

Table 1: Summary of Expected Spectroscopic Changes

Derivatization ReactionKey 1H NMR ChangeKey 13C NMR ChangeKey IR Change
Esterification of Benzylic -OH -CH2- singlet shifts from ~4.6 to ~5.2 ppmAppearance of C=O at ~170 ppmDisappearance of benzylic O-H stretch; Appearance of strong C=O stretch at ~1735 cm-1
Etherification of Phenolic -OH Disappearance of phenolic -OH proton signalAppearance of new signals for alkyl groupDisappearance of phenolic O-H stretch; Appearance of Ar-O-C stretch at ~1230 cm-1

Conclusion

The derivatization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol offers a gateway to a diverse range of novel molecules with potential applications in various scientific fields. By employing a strategic and logical approach centered on the principles of orthogonal protecting groups, researchers can selectively modify the phenolic and benzylic hydroxyl groups. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these derivatives. It is imperative that all experimental work is conducted with strict adherence to safety protocols. The successful application of these methods will undoubtedly contribute to the advancement of research and development in areas where fine-tuned molecular architectures are paramount.

References

  • Benzyl group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dub, P. A., et al. (2013). C-F Bond Breaking through Aromatic Nucleophilic Substitution with a Hydroxo Ligand Mediated via Water Bifunctional Activation. Bulletin of the Chemical Society of Japan.
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved March 7, 2026, from [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved March 7, 2026, from [Link]

  • Infrared spectrum of phenol. (2025, November 26). Doc Brown's Chemistry. Retrieved March 7, 2026, from [Link]

  • Protecting groups - Organic Chemistry II. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Guaiacol? (2024, July 17). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • HSQC and HMBC spectra of benzyl benzoate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. (2025, May 6). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note &amp; Technical Guide: Strategic Functionalization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective chemical modification of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. This su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective chemical modification of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. This substituted phenol is a valuable building block in medicinal chemistry and materials science, featuring two distinct hydroxyl groups—a phenolic and a benzylic alcohol—whose differentiated reactivity allows for precise, stepwise molecular construction. We present detailed protocols, mechanistic insights, and strategic considerations for selective etherification, oxidation, and esterification reactions, enabling the targeted synthesis of advanced intermediates.

Introduction: A Molecule of Dichotomous Reactivity

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol presents a fascinating case study in chemoselectivity. The molecule contains two hydroxyl functional groups with fundamentally different chemical properties:

  • The Phenolic Hydroxyl: Directly attached to the aromatic ring, this group is acidic (pKa ≈ 10). The electron-withdrawing fluorine atom ortho to this group further increases its acidity, while the electron-donating methoxy group, also in an ortho position, modulates this effect. Its acidity makes it readily deprotonated by mild bases to form a nucleophilic phenoxide.[1]

  • The Benzylic Hydroxyl: This primary alcohol, attached to a methylene bridge, is significantly less acidic (pKa ≈ 16-18) and behaves like a typical aliphatic alcohol. It is more nucleophilic than the phenol in its neutral state and is susceptible to oxidation.

This inherent difference in acidity and nucleophilicity is the cornerstone of its selective functionalization. By carefully selecting reagents and reaction conditions, one can precisely target one hydroxyl group while leaving the other untouched. This guide outlines field-proven protocols to exploit this reactivity for targeted synthesis.

Strategic Overview of Selective Reactions

The choice of reaction pathway depends entirely on which hydroxyl group is the intended target. The following diagram illustrates the primary strategic decisions based on the desired transformation.

G cluster_phenolic Target: Phenolic -OH cluster_benzylic Target: Benzylic -OH Start 2-Fluoro-4-(hydroxymethyl)- 6-methoxyphenol Phenolic_Base Use Mild Base (e.g., K₂CO₃, NaOH) Start->Phenolic_Base Benzylic_Reagents Use Neutral or Mildly Acidic Conditions Start->Benzylic_Reagents Phenolic_Rxn Selective Deprotonation to form Phenoxide Phenolic_Base->Phenolic_Rxn Acidity (pKa ≈ 10) Etherification Williamson Ether Synthesis (R-X) Phenolic_Rxn->Etherification Protection_P Phenolic Protection (e.g., Silyl Ethers) Phenolic_Rxn->Protection_P Oxidation Selective Oxidation (e.g., MnO₂) Benzylic_Reagents->Oxidation Alcohol Reactivity Esterification Mitsunobu Reaction or Carbodiimide Coupling Benzylic_Reagents->Esterification Nucleophilicity Etherification_B Chemoselective Etherification (e.g., TCT/DMSO) Benzylic_Reagents->Etherification_B

Caption: Strategic pathways for selective functionalization.

Selective Reactions of the Phenolic Hydroxyl Group

The enhanced acidity of the phenolic proton is the key to its selective functionalization. Using a base that is strong enough to deprotonate the phenol but too weak to deprotonate the benzylic alcohol allows for the formation of a potent phenoxide nucleophile in situ.

Protocol: Selective O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for forming ethers from an alkoxide and a primary alkyl halide via an SN2 mechanism.[2][3] For phenols, a weak base is sufficient for deprotonation, ensuring excellent selectivity.[1]

Principle of Selectivity: A base such as potassium carbonate (K₂CO₃) is sufficiently basic to quantitatively deprotonate the phenolic hydroxyl but will not react with the much less acidic benzylic alcohol. The resulting phenoxide then acts as the nucleophile. To ensure a successful substitution reaction and avoid competing elimination, a primary alkyl halide should always be used.[3]

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq.).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.2 M concentration) and finely ground potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to facilitate phenoxide formation.

  • Alkylation: Add the primary alkyl halide (e.g., iodomethane, ethyl bromide; 1.1-1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
IodomethaneK₂CO₃DMF502>95
Ethyl BromideK₂CO₃Acetonitrile70490-95
Benzyl BromideK₂CO₃DMF60392-96

Table 1: Representative conditions for selective Williamson ether synthesis.

Caption: Selective methylation of the phenolic hydroxyl.

Selective Reactions of the Benzylic Hydroxyl Group

Targeting the benzylic alcohol requires reaction conditions under which the phenolic hydroxyl is non-reactive. This typically involves neutral or mildly acidic conditions where the phenol remains protonated and thus, a poor nucleophile.

Protocol: Selective Oxidation to the Aldehyde

The conversion of the benzylic alcohol to the corresponding benzaldehyde is a pivotal transformation. This requires an oxidizing agent that is selective for primary alcohols and does not affect the electron-rich, oxidation-prone phenol ring.

Principle of Selectivity: Activated manganese dioxide (MnO₂) is a mild, heterogeneous oxidant highly specific for allylic and benzylic alcohols. The reaction proceeds on the surface of the MnO₂ solid, and its mild nature prevents over-oxidation to the carboxylic acid and decomposition of the phenolic ring. Other reagents like iodic acid supported on silica gel also provide high selectivity under solvent-free microwave conditions.[4]

Detailed Protocol (using MnO₂):

  • Setup: To a round-bottom flask with vigorous stirring, add 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, commercial grade, 10-15 eq. by weight) in one portion.

  • Reaction: Stir the black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC, observing the disappearance of the starting material and the appearance of the more nonpolar aldehyde product.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Oxidizing AgentSolventTempTime (h)Typical Yield (%)
MnO₂ (10 eq.)DichloromethaneRT1685-95
Iodic Acid/SiO₂None (Microwave)100W2 min~90[4]
TsNBr₂AcetonitrileRT0.5>90[5]

Table 2: Comparison of selective oxidizing agents for benzylic alcohol.

Caption: Selective oxidation of the benzylic alcohol.

Protocol: Selective Esterification via the Mitsunobu Reaction

The Mitsunobu reaction facilitates the condensation of an alcohol with an acidic pronucleophile (pKa < 13), such as a carboxylic acid, under mild, neutral conditions.[6][7] It proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for our primary alcohol.

Principle of Selectivity: The reaction is initiated by the activation of the alcohol by the triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) complex.[7] The carboxylic acid is deprotonated by the betaine intermediate to form a carboxylate, which serves as the active nucleophile.[7][8] Because the carboxylate is a significantly better nucleophile than the neutral phenol, it selectively attacks the activated benzylic alcohol, leading to chemoselective esterification.[8]

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (e.g., benzoic acid, 1.2 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq.).

  • Solvent: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is achieved via flash column chromatography on silica gel. The byproducts are typically more polar and can be effectively separated.

Carboxylic AcidReagentsSolventTempTime (h)Typical Yield (%)
Benzoic AcidPPh₃, DEADTHF0°C to RT680-90
Acetic AcidPPh₃, DIADTHF0°C to RT485-95
4-Nitrobenzoic AcidPPh₃, DEADTHF0°C to RT582-92

Table 3: Representative conditions for selective Mitsunobu esterification.

Conclusion

The dual hydroxyl functionality of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol makes it a highly adaptable scaffold for complex molecule synthesis. By leveraging the fundamental principles of acidity and nucleophilicity, researchers can achieve high chemoselectivity in a variety of common synthetic transformations. The protocols detailed in this guide for etherification, oxidation, and esterification provide a reliable foundation for the strategic manipulation of this versatile building block, enabling the efficient construction of targeted molecules for pharmaceutical and materials science applications.

References

  • Richardson, D. E., et al. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. MDPI. Available at: [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]

  • Richardson, D. E., et al. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. UKnowledge. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Zhang, T., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]

  • Gong, Y., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Tetrahedron Letters. Available at: [Link]

  • Fuji, K., et al. (1998). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hashemi, M. M., et al. (2005). A Mild and Efficient Oxidation of Benzylic Alcohols Without Solvent Using Iodic Acid Supported on Wet Montmorillonite K10 or Silica Gel Under Microwave Irradiation. Acta Chimica Slovenica. Available at: [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Broadway Infosys. (2026). Iphenol Vs Benzyl Alcohols: Key Differences Explained. Available at: [Link]

  • van den Heuvel, R. H. H., et al. (2000). Catalytic Mechanism of the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase. Semantic Scholar. Available at: [Link]

  • Saisu, M., et al. (2024). First-Principles Investigation of Hydroxyl Species Formation on β-MnO2(110) for Catalytic Oxidation Applications. PMC. Available at: [Link]

  • Ghorbani-Vaghei, R., & Azarifar, D. (2005). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc. Available at: [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Sugimura, M., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Protection of OH group of alcohol. Available at: [Link]

  • Barton, L. M., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Khalafi-Nezhad, A., et al. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Publishing. Available at: [Link]

  • Wang, T., et al. (2019). Active Oxygen Species Promoted Catalytic Oxidation of 5‑Hydroxymethyl-2-furfural on Facet-Specific Pt Nanocrystals. ACS Catalysis. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. Available at: [Link]

  • Wang, T., et al. (2019). Active Oxygen Species Promoted Catalytic Oxidation of 5-Hydroxymethyl-2-furfural on Facet-Specific Pt Nanocrystals. R Discovery. Available at: [Link]

  • Student Doctor Network Forums. (2013). Benzyl alcohol vs. Phenol. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of phenol with benzyl alcohol over NbOPO4. Available at: [Link]

  • YouTube. (2021). Phenyl vs Benzyl Groups. Available at: [Link]

  • Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.
  • El-Ghezlani, E., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

  • Shvets, A., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Molecules. Available at: [Link]

  • Wang, Y., et al. (2012). 4-Hydroxymethyl-2-methoxyphenol. PMC. Available at: [Link]

Sources

Application

The Emerging Role of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unlocking the Potential of a Fluorinated Guaiacol Scaffold In the landscape of medicinal chemistry, the strategic functionalization of privileged scaffolds is a cornerstone of novel drug design. The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Fluorinated Guaiacol Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of privileged scaffolds is a cornerstone of novel drug design. The molecule 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, a fluorinated derivative of the guaiacol core structure, represents a compelling, albeit underexplored, platform for the development of new therapeutic agents. Its architecture combines several key pharmacophoric elements: a phenolic hydroxyl group, a methoxy substituent, a hydroxymethyl moiety, and a fluorine atom. Each of these features has the potential to significantly influence the molecule's physicochemical properties and biological activity.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The guaiacol (2-methoxyphenol) framework is prevalent in numerous natural and synthetic compounds exhibiting a wide range of biological effects, including antioxidant and anti-inflammatory properties.[3][4] Furthermore, the vanillyl alcohol moiety (4-hydroxy-3-methoxybenzyl alcohol), a close structural relative, is known for its antimicrobial, anti-inflammatory, and antioxidant activities.[5]

This guide provides a prospective analysis of the role of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in medicinal chemistry. We will detail a plausible synthetic route, methods for its analytical characterization, and a suite of protocols to explore its potential as an antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agent.

Synthetic Strategy: A Plausible Two-Step Approach

Step 1: Ortho-Formylation of 3-Fluoro-2-methoxyphenol

The initial step focuses on the introduction of a formyl group at the position para to the hydroxyl group of 3-fluoro-2-methoxyphenol. The Duff reaction or a modified Vilsmeier-Haack reaction are suitable methods for the ortho-formylation of phenols.[6][7][8]

Protocol: Synthesis of 2-Fluoro-4-formyl-6-methoxyphenol

  • Materials:

    • 3-Fluoro-2-methoxyphenol

    • Hexamethylenetetramine (HMTA)

    • Trifluoroacetic acid (TFA) or another suitable acid catalyst

    • Anhydrous solvent (e.g., Dichloromethane)

    • Hydrochloric acid (HCl), aqueous solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3-fluoro-2-methoxyphenol in anhydrous dichloromethane, add hexamethylenetetramine.

    • Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the intermediate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-Fluoro-4-formyl-6-methoxyphenol.

Step 2: Reduction of the Aldehyde to the Alcohol

The second step involves the reduction of the formyl group of 2-Fluoro-4-formyl-6-methoxyphenol to a hydroxymethyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[9][10]

Protocol: Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

  • Materials:

    • 2-Fluoro-4-formyl-6-methoxyphenol

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-Fluoro-4-formyl-6-methoxyphenol in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • In a separate container, dissolve sodium borohydride in a small amount of cold water or methanol.

    • Slowly add the sodium borohydride solution dropwise to the aldehyde solution, maintaining the low temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess NaBH₄.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Recrystallize or purify by column chromatography to obtain pure 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Synthetic_Workflow 3-Fluoro-2-methoxyphenol 3-Fluoro-2-methoxyphenol Formylation Formylation 3-Fluoro-2-methoxyphenol->Formylation HMTA, TFA 2-Fluoro-4-formyl-6-methoxyphenol 2-Fluoro-4-formyl-6-methoxyphenol Formylation->2-Fluoro-4-formyl-6-methoxyphenol Reduction Reduction 2-Fluoro-4-formyl-6-methoxyphenol->Reduction NaBH4 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Reduction->2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Signaling_Pathway Inflammatory_Stimuli Inflammatory_Stimuli COX-2 COX-2 Inflammatory_Stimuli->COX-2 Induction Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation, Pain Test_Compound Test_Compound Test_Compound->COX-2 Inhibition

Sources

Method

Application Note: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol as a Strategic Building Block in Vanilloid Drug Discovery

Executive Summary The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's physicochemical and pharmacokinetic profile[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's physicochemical and pharmacokinetic profile[1]. This application note provides an in-depth technical guide on the utilization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5)[2], a highly specialized fluorinated analogue of vanillyl alcohol. By strategically positioning a fluorine atom ortho to the phenolic hydroxyl group, researchers can modulate the target's binding affinity, enhance metabolic stability, and tune lipophilicity. This guide details the theoretical rationale, quantitative profiling, and self-validating experimental protocols for deploying this building block in the discovery of novel Transient Receptor Potential Vanilloid 1 (TRPV1) modulators.

Scientific Rationale: The "Fluorine Effect" on the Vanilloid Scaffold

Vanillyl alcohol and its derivatives (vanilloids) are privileged scaffolds in drug discovery, most notably recognized for their interaction with the TRPV1 channel—a key target for non-opioid analgesics and neuroprotective agents[3]. However, native vanilloids often suffer from rapid oxidative metabolism and suboptimal membrane permeability.

Substituting the native vanillyl alcohol with 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol introduces three critical mechanistic advantages:

  • pKa Modulation and H-Bonding: The highly electronegative fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect on the adjacent phenolic hydroxyl group. This lowers the pKa of the phenol by approximately 1.0 to 1.5 units[4]. A more polarized O-H bond strengthens the molecule's capacity to act as a hydrogen-bond donor within the intracellular binding pocket of the TRPV1 receptor, directly increasing binding affinity[1].

  • Metabolic Hardening: The aromatic ring of standard vanilloids is highly susceptible to cytochrome P450-mediated hydroxylation. The carbon-fluorine (C-F) bond is significantly stronger than the C-H bond. By occupying the metabolically labile ortho position, the fluorine atom effectively blocks oxidative degradation, extending the compound's half-life[1].

  • Lipophilicity Tuning: Fluorine increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (van der Waals radius of F is 1.47 Å, comparable to H at 1.20 Å)[1]. This enhances the passive membrane permeability required for the ligand to reach the intracellular binding domain of TRPV1[5].

Quantitative Physicochemical Profiling

To illustrate the causality of this substitution, the table below summarizes the theoretical shifts in physicochemical properties when transitioning from the native scaffold to the fluorinated analogue.

PropertyNative Vanillyl Alcohol2-Fluoro-4-(hydroxymethyl)-6-methoxyphenolMechanistic Rationale for Shift
Phenolic pKa ~9.4~8.1 - 8.4Inductive electron withdrawal by the ortho-fluorine stabilizes the phenoxide anion, increasing acidity[4].
LogP (Calculated) 1.11.4 - 1.6Fluorine's high electronegativity and low polarizability increase overall lipophilicity, aiding CNS/cellular penetration[1].
Metabolic Liability High (Aromatic oxidation)Low (Blocked at C2)The robust C-F bond (approx. 116 kcal/mol) resists CYP450-mediated aromatic hydroxylation[1].
TRPV1 Affinity BaselineEnhancedStronger H-bond donation from the polarized phenol improves interaction with key residues (e.g., Thr550)[3].

Workflow & Pathway Visualization

The integration of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol into a drug discovery pipeline follows a logical progression from scaffold selection to DMPK profiling.

Workflow A Target ID: TRPV1 Receptor B Scaffold Selection: 2-Fluoro-Vanillyl Alcohol A->B C Chemical Synthesis: Steglich Esterification B->C D In Vitro Screening: Calcium Influx Assay C->D E DMPK Profiling: Microsomal Stability D->E

Caption: Workflow for developing fluorinated vanilloid TRPV1 modulators.

Capsinoids (esters of vanillyl alcohol) activate TRPV1, leading to an initial nociceptive signal followed by a prolonged desensitization phase, which is the mechanism behind their analgesic efficacy[5].

Pathway L Fluorinated Capsinoid (Ligand) R TRPV1 Receptor (Intracellular Domain) L->R Strong H-bonding (pKa modulated) C Ca2+ / Na+ Influx R->C Channel Opening D Membrane Depolarization C->D S Receptor Desensitization (Analgesic Effect) C->S Ca2+-dependent Desensitization N Neuropeptide Release (Substance P, CGRP) D->N Initial Nociception N->S Depletion

Caption: TRPV1 activation and subsequent desensitization pathway by fluorinated capsinoids.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in mechanistic causality.

Protocol 1: Synthesis of a Fluorinated Capsinoid via Steglich Esterification

Capsinoids are ester-linked analogues of capsaicin[5]. To synthesize a fluorinated capsinoid, 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is coupled with a fatty acid (e.g., nonanoic acid).

Causality of Method Selection: The Steglich esterification is chosen because it proceeds under mild, room-temperature conditions. Harsh acidic or basic classical esterification conditions could lead to the polymerization of the benzylic alcohol or unwanted oxidation of the electron-rich phenol.

Reagents:

  • 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq)

  • Nonanoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve nonanoic acid (1.1 eq) and 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Rationale: Cooling minimizes the formation of N-acylurea byproducts.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Rationale: DMAP acts as a nucleophilic catalyst, rapidly converting the O-acylisourea intermediate into a highly reactive acylpyridinium species.

  • Coupling: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form, indicating the progression of the coupling.

  • Workup: Filter the mixture through a pad of Celite to remove the insoluble DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated capsinoid.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the hypothesis that the ortho-fluorine atom confers metabolic resistance[1], the synthesized compound must be subjected to an HLM stability assay.

Causality of Method Selection: Liver microsomes contain the full complement of CYP450 enzymes. Tracking the depletion of the parent compound via LC-MS/MS provides a direct, quantitative measure of metabolic half-life (


) and intrinsic clearance (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • 0.1 M Potassium Phosphate Buffer (PBS), pH 7.4

  • Test Compound (Fluorinated Capsinoid) and Reference (Native Capsinoid)

  • Cold Acetonitrile (ACN) containing an internal standard (IS)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing PBS (pH 7.4) and HLM to achieve a final protein concentration of 0.5 mg/mL per well.

  • Compound Spiking: Spike the test compound into the master mix to a final concentration of 1 µM. Keep the final DMSO concentration below 0.1% to prevent CYP450 inhibition.

  • Pre-incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM). Rationale: CYP450 enzymes require NADPH as an electron donor to catalyze oxidative metabolism.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction well and immediately transfer it into a quenching plate containing 150 µL of ice-cold ACN with IS. Rationale: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Protein Precipitation: Centrifuge the quenching plate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to LC-MS/MS vials. Quantify the remaining percentage of the parent compound relative to the 0-minute time point to calculate the metabolic half-life.

References

  • Boroncore. "99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol". Boroncore Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeRvUYLAzWgLU01catsXG1lkS1l3Qcn7GbK0hyHZQKcBKTjlEoqsqO_ec_buqPWIOiWKhBFxErxYwC-0gQowhUg0iXovBqX0o7mLXLfAQ0dl437V9eNt4ALse_D5yXGPDzOK99][2]

  • Swallow, S. "The role of fluorine in medicinal chemistry: Altered physicochemical properties". Taylor & Francis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUJrudkLAVUssu_dZTccEzGApEdt3IX3RoevmzOBFx8hbVGyeN_1AtADIssN-45VLYekOIlrtlo6Ew-3kyvbhW6yltF56TZxrtMmykTdLByig0COErdEz3LYXuvCUNvoNAnoKiYkLaWDBCBT62xSPeIV591WrAPcPN][1]

  • Iida, T. et al. "The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel". PubMed Central. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgHIunN8D_S_-rWuyyhN6iAkiRECqxFx892wdoclMnxolUgZm2nqgD9INQwXjqvs9y_H3IeCp-Hx5W52JQxDDGwf7VQXg7G-8C6UNY8O-DcP7Ovka92-saoMOJfFdbDvHh2cT6][3]

  • Zheng, J. et al. "Capsaicin and TRPV1: A Novel Therapeutic Approach to Mitigate Vascular Aging". Aging and Disease. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXSLPz9AT5K4ybySwfx2CvIlhx8UC01w7cgg2neKuRwiDBNBLl8_aBiv1N7jJw61VdQUmVD78kSnE1FsNqgphoZEXXRJ4ne-3HZqdjRaWPK5E7Uwsr36e1jA7z8s13q1IAXjAK07OlsI8Hz9u7Vtyt-TIJ][5]

  • Kramer, J. et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors". PubMed Central. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHDPEqTqEOXpj-DYpuwzv6TRjmeBpuIPOh94Ne4HUBEaedEWxGeCPkpRpxzJQb_Vdg-2oREs0xFFuEsjTZ7idQLPumO-aktgPfSufHxofbBa-sJnYGzbRr2B4nSIRu__4oZGVg9_nP6AE-etQ=][4]

Sources

Application

Application Note: Analytical Strategies for the Detection and Quantification of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5) Introduction & Chemical Profiling The compound 2-Fluoro-4-(hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5)

Introduction & Chemical Profiling

The compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (Molecular Weight: 172.15 g/mol , Formula: C₈H₉FO₃) is a highly specialized fluorinated aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. The strategic placement of a fluorine atom on a phenolic ring is a common bioisosteric replacement strategy used to modulate the pKa, lipophilicity, and metabolic stability of drug candidates.

From an analytical perspective, detecting and quantifying this compound requires a nuanced understanding of its physicochemical properties. The molecule possesses three distinct functional groups attached to the aromatic ring:

  • Phenol (-OH): Provides a site for deprotonation, making it highly amenable to negative-ion mass spectrometry.

  • Fluorine (-F): Exerts a strong electron-withdrawing inductive effect, which stabilizes the phenoxide anion and lowers the pKa of the adjacent phenol group.

  • Hydroxymethyl (-CH₂OH) & Methoxy (-OCH₃): Impart moderate polarity and provide specific fragmentation pathways during tandem mass spectrometry (MS/MS).

This application note details two self-validating analytical methodologies: a robust HPLC-UV method for routine purity and assay testing, and a highly sensitive UPLC-MS/MS method for trace-level detection in complex matrices (e.g., pharmacokinetic studies).

Analytical Strategy & Causality (E-E-A-T)

The Causality Behind Chromatographic and Ionization Choices

As a Senior Application Scientist, it is critical to look beyond standard platform methods and tailor the analytical conditions to the molecule's specific electronics.

  • Why Negative Ion Electrospray (ESI-)? Phenolic compounds are classically analyzed in negative ion mode because the hydroxyl proton possesses acidic character [2]. The presence of the electronegative fluorine atom in 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol further enhances this acidity. By utilizing ESI-, we can efficiently abstract the proton to form a stable [M-H]⁻ ion, yielding superior signal-to-noise ratios compared to positive ion mode[3].

  • Mobile Phase Selection (The pH Paradox): For the HPLC-UV method, an acidic mobile phase (0.1% Formic Acid) is used to keep the phenol fully protonated, ensuring sharp, symmetrical chromatographic peaks. However, for the UPLC-MS/MS method, acidic modifiers suppress negative ionization. Therefore, we utilize Ammonium Acetate (pH ~6.8) in the LC-MS mobile phase. This buffered environment facilitates gas-phase deprotonation in the ESI source, exponentially increasing mass spectrometric sensitivity [2].

  • Self-Validating Design: Both methods are designed in strict accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures[4]. Every protocol includes embedded System Suitability Testing (SST) criteria, ensuring the instrument self-validates its performance prior to generating reportable data.

Experimental Workflows & Protocols

Workflow Sample Sample Preparation (Matrix Extraction / Dilution) Split Analytical Pathway Sample->Split HPLC Method A: HPLC-UV (Purity & Assay Testing) Split->HPLC High Conc. LCMS Method B: UPLC-MS/MS (Trace & PK Analysis) Split->LCMS Trace Conc. Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) HPLC->Validation LCMS->Validation Data Data Reporting & Compliance Validation->Data

Figure 1: End-to-end analytical workflow for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Method A: HPLC-UV Protocol for Purity and Assay

This method is optimized for the release testing of the raw material or API intermediate.

Step-by-Step Execution:

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 100 µg/mL stock solution.

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the C18 column at the initial gradient conditions (Table 1) until a stable baseline is achieved at 275 nm.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six times. The system is validated for the run only if:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • USP Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5000.

  • Sample Analysis: Inject prepared samples bracketing with standards every 10 injections to monitor system drift.

Table 1: HPLC-UV Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (UV-Vis or DAD)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Method B: UPLC-MS/MS Protocol for Trace Level Detection

This method is designed for extreme sensitivity, utilizing Multiple Reaction Monitoring (MRM) to quantify the compound in complex biological matrices (e.g., plasma) down to the ng/mL level.

Mass Spectrometric Logic & Fragmentation: In negative ESI, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 171.1. Upon collision-induced dissociation (CID), the molecule undergoes predictable neutral losses. The loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group yields the primary quantifier ion at m/z 141.1. A secondary loss of a methyl radical (CH₃•, 15 Da) from the methoxy group yields the qualifier ion at m/z 156.1.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 171.1 Quant Quantifier Ion m/z 141.1 Precursor->Quant - CH₂O (30 Da) (Loss of Hydroxymethyl) Qual Qualifier Ion m/z 156.1 Precursor->Qual - CH₃• (15 Da) (Loss of Methoxy)

Figure 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Execution:

  • Matrix Extraction: Aliquot 50 µL of plasma sample. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated phenol analog) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.

  • MS Tuning: Infuse a 1 µg/mL neat solution of the standard directly into the MS source to optimize Declustering Potential (DP) and Collision Energy (CE) for the specific MRM transitions.

  • Analysis: Run the samples using the UPLC-MS/MS parameters outlined in Table 2.

Table 2: UPLC-MS/MS Parameters & MRM Transitions

ParameterSpecification
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative (ESI-)
Capillary Voltage -2.5 kV
Precursor Ion (Q1) m/z 171.1
Quantifier Ion (Q3) m/z 141.1 (Collision Energy: -18 eV)
Qualifier Ion (Q3) m/z 156.1 (Collision Energy: -22 eV)

ICH Q2(R2) Validation Framework

To ensure the trustworthiness of the generated data, both methods must be validated against the latest ICH Q2(R2) guidelines [4]. Table 3 summarizes the critical validation parameters and the required acceptance criteria to establish a self-validating analytical system.

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Blank and matrix interference checkNo interfering peaks > 30% of LOQ at the retention time of the analyte.
Linearity Minimum of 5 concentrationsCorrelation coefficient (R²) ≥ 0.995.
Accuracy (Recovery) Spiked samples at 3 levels (e.g., 50%, 100%, 150%)Mean recovery between 95.0% and 105.0% (HPLC) / 85.0% - 115.0% (LC-MS).
Precision (Repeatability) 6 independent preparations%RSD ≤ 2.0% for Assay; %RSD ≤ 15.0% for LC-MS Trace Analysis.
Robustness Deliberate variations in flow rate, pH, tempSystem suitability criteria must remain met under all variant conditions.

References

[1] Boroncore Chemical Catalog. "99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol." Boroncore LLC. Available at: [Link]

[2] Separation Science. "Choose the Right Interface for LC/MS Success." SepScience. Available at: [Link] ACS Publications. "High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection." Journal of Agricultural and Food Chemistry. Available at: [Link]

[4] European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Question 1: Low yield during the formylation of 2-fluoro-6-methoxyphenol. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the ortho-formylation of phenols are a common issue. The primary culprits are often incomplete reaction, formation of isomeric byproducts, or diformylation.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration, which can range from several hours to overnight.[2]

  • Suboptimal Reagent Stoichiometry: Incorrect ratios of the formylating agent and catalyst can lead to poor conversion.

    • Troubleshooting: Carefully control the stoichiometry of paraformaldehyde and the Lewis acid catalyst (e.g., MgCl2). An excess of the formylating agent can sometimes drive the reaction to completion, but may also increase the risk of diformylation.

  • Formation of the Para-Isomer: While ortho-formylation is generally favored, some para-substituted product can form.

    • Troubleshooting: The choice of solvent and catalyst can influence regioselectivity. The use of a magnesium chloride/triethylamine system in acetonitrile is known to strongly favor ortho-formylation.

  • Diformylation: Highly activated phenols can undergo formylation at both available ortho positions.[1]

    • Troubleshooting: Use a controlled amount of the formylating agent. Adding the paraformaldehyde portion-wise can help to minimize this side reaction.[1]

Experimental Protocol for Optimized Ortho-Formylation:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-6-methoxyphenol, anhydrous magnesium chloride, and anhydrous acetonitrile.

  • Add triethylamine dropwise to the stirred suspension.

  • Add paraformaldehyde in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and quench with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant demethylation of my methoxy group during the synthesis. How can I prevent this?

Answer:

Demethylation is a known side reaction for methoxy-substituted aromatic compounds, particularly under acidic or harsh reaction conditions.[3][4][5]

Potential Causes & Solutions:

  • Strong Lewis Acids: The use of strong Lewis acids can promote demethylation.[5]

    • Troubleshooting: If possible, use a milder Lewis acid or reduce the amount of the Lewis acid used. Screening different Lewis acids (e.g., ZnCl2, TiCl4) may be necessary to find the optimal balance between reactivity and side reactions.[6][7]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for demethylation.

    • Troubleshooting: Perform the reaction at the lowest effective temperature. It may be beneficial to run the reaction at room temperature or even 0°C for a longer period.

  • Presence of Protic Acids: Strong protic acids can facilitate the cleavage of the ether linkage.

    • Troubleshooting: Ensure that all reagents and solvents are anhydrous. If an acidic workup is required, perform it at low temperatures and for the shortest time possible.

Question 3: The reduction of the formyl group to a hydroxymethyl group is sluggish and incomplete. What can I do to improve the conversion?

Answer:

Incomplete reduction of the aldehyde can be due to several factors, including reagent deactivation, insufficient reagent, or steric hindrance.

Potential Causes & Solutions:

  • Reagent Deactivation: Sodium borohydride (NaBH4) can be deactivated by protic solvents, especially acidic ones.

    • Troubleshooting: Use an anhydrous solvent for the reduction. While methanol or ethanol are commonly used, ensure they are of high purity and consider adding the NaBH4 to the aldehyde solution at a low temperature (0°C) to minimize decomposition.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Troubleshooting: Use a slight excess of NaBH4 (e.g., 1.5-2.0 equivalents) to ensure complete conversion.

  • Steric Hindrance: The substituents ortho to the formyl group may slightly hinder the approach of the hydride.

    • Troubleshooting: While NaBH4 is generally effective, a more powerful reducing agent like lithium aluminum hydride (LAH) could be considered. However, LAH is much more reactive and requires strictly anhydrous conditions and careful handling.

Workflow for Aldehyde Reduction:

G start Dissolve Aldehyde in Anhydrous Solvent cool Cool to 0°C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir Stir at 0°C to RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water or Dilute Acid monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify extract->purify

Caption: General workflow for the reduction of the formyl group.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and properties of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Question 4: What is the role of the fluorine substituent in this molecule and how does it affect the synthesis?

Answer:

The fluorine atom significantly influences the electronic properties of the aromatic ring. As a moderately electron-withdrawing group, it can affect the reactivity of the phenol in electrophilic aromatic substitution reactions.[8][9] The fluorine substituent can also impact the metabolic stability of the final compound in drug discovery applications.[8] During the synthesis, its presence can alter the regioselectivity of reactions like formylation.

Question 5: Are there any specific safety precautions I should take during this synthesis?

Answer:

Yes, several safety precautions are essential:

  • Paraformaldehyde: This is a source of formaldehyde, which is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lewis Acids: Lewis acids like MgCl2, ZnCl2, and TiCl4 are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear gloves and safety glasses.

  • Solvents: Use anhydrous solvents, as many of the reagents are water-sensitive. Dichloromethane and acetonitrile are commonly used and should be handled in a fume hood.

  • Reducing Agents: Sodium borohydride and especially lithium aluminum hydride are reactive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care and quench reactions slowly and at low temperatures.

Question 6: Can other formylation methods be used for this synthesis?

Answer:

Yes, other formylation methods for phenols exist, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. However, the magnesium chloride-paraformaldehyde method is often preferred for its high ortho-selectivity and relatively mild conditions. The Reimer-Tiemann reaction, for example, often gives a mixture of ortho and para isomers and can be lower yielding.

III. Data Summary

Reaction StepKey ReagentsCommon Side ProductsTypical Yields
Ortho-Formylation 2-Fluoro-6-methoxyphenol, Paraformaldehyde, MgCl2, Et3NPara-formylated isomer, Diformylated product60-80%
Reduction 2-Fluoro-4-formyl-6-methoxyphenol, NaBH4Unreacted aldehyde>90%

IV. Reaction Pathways

Main Synthetic Route:

G A 2-Fluoro-6-methoxyphenol B 2-Fluoro-4-formyl-6-methoxyphenol A->B Paraformaldehyde, MgCl2, Et3N C 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol B->C NaBH4 G cluster_0 Main Reaction cluster_1 Side Reactions A 2-Fluoro-6-methoxyphenol B 2-Fluoro-4-formyl-6-methoxyphenol A->B Formylation C Para-isomer A->C D Diformylated Product A->D E Demethylated Product A->E

Caption: Visualization of potential side reactions during formylation.

V. References

  • Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations | The Journal of Physical Chemistry C - ACS Publications. (2016). ACS Publications. [Link]

  • Mononitration of 1,4-dimethoxybenzene. (2003). Hive Chemistry Discourse. [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (2013). Blucher Proceedings. [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.). Google Patents.

  • Method for selective demethylation of ortho-trimethoxybenzene compounds. (n.d.). Google Patents.

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. (n.d.). Organic Syntheses. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). [Link]

  • Protonation of fluorophenols and fluoroanisoles in the gas phase: experiment and theory. (n.d.). [Link]

  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). [Link]

  • Formylation of para-methoxyphenol: failure due to diformylation. (2012). Sciencemadness Discussion Board. [Link]

Sources

Optimization

removing impurities from 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and purification challenges associated with 2-Fluoro-4-(hydroxymethyl)-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and purification challenges associated with 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol .

This molecule is highly functionalized: it features an electron-rich phenol core, an electron-withdrawing fluorine atom, and a reactive benzylic alcohol. This unique electronic push-pull system makes the compound highly valuable in drug development but simultaneously prone to specific degradation pathways, such as over-oxidation and acid-catalyzed self-condensation.

Below is our comprehensive troubleshooting and purification guide to help you maintain the integrity of your compound.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the exact nature of the impurities in your batch. The table below summarizes the most common impurities, their structural origins, and their typical analytical signatures.

Impurity TypeStructural IdentityOrigin / CausalityTypical LC-MS (m/z)TLC Rf (Hexane:EtOAc 1:1)
Target Compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenolN/A171.05[M-H]⁻0.35
Over-Oxidation 3-Fluoro-4-hydroxy-5-methoxybenzaldehydeExposure to air/oxidants during synthesis or storage.169.03 [M-H]⁻0.55 (Less polar)
Self-Condensation Diaryl methane dimerAcid-catalyzed Friedel-Crafts benzylation.325.10 [M-H]⁻0.20 (More polar/streaky)
Regioisomer 3-Fluoro-4-(hydroxymethyl)-2-methoxyphenolNon-selective fluorination or formylation during upstream synthesis.171.05 [M-H]⁻0.32 (Co-elutes often)

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My purified 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol turns yellow/brown after a few weeks of storage. What is happening? A: This discoloration is a classic indicator of oxidative degradation. The electron-donating methoxy (-OCH₃) and phenolic (-OH) groups significantly increase the electron density of the aromatic ring. This makes the hydroxymethyl group at the C4 position highly susceptible to oxidation, converting the alcohol into an aldehyde (3-fluoro-4-hydroxy-5-methoxybenzaldehyde) or further into a quinone-like structure[1]. Resolution: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. If discoloration has already occurred, refer to Protocol A below to strip out the oxidized byproducts.

Q2: LC-MS analysis shows a significant high-molecular-weight impurity (m/z ~325). How is this forming, and how do I prevent it? A: You are observing a diaryl methane dimer. Benzylic alcohols are notoriously sensitive to acidic conditions. Even mild acids (such as unbuffered silica gel or acidic workup conditions) can protonate the hydroxymethyl group, leading to the loss of water and the formation of a resonance-stabilized benzylic carbocation. Because your phenol ring is highly activated, it acts as a strong nucleophile, attacking the carbocation of an adjacent molecule in a Friedel-Crafts-type self-condensation[2]. Resolution: Always maintain neutral to slightly basic conditions during aqueous workups (e.g., using saturated NaHCO₃). Avoid strong acids entirely.

Q3: I am losing a lot of product due to "streaking" on my silica gel column. How can I improve recovery? A: Fluorinated phenols readily form strong intermolecular hydrogen bonds with the free silanol groups on standard silica gel, causing severe tailing and poor resolution[3]. Furthermore, the acidic nature of the silica exacerbates the self-condensation mentioned in Q2. Resolution: Deactivate your silica gel by adding 1% Triethylamine (Et₃N) to your chromatography eluents. This buffers the column, sharpens the elution bands, and protects the benzylic alcohol from acid-catalyzed degradation.

Part 3: Mechanistic Workflows & Visualizations

To visualize the degradation risk and the subsequent purification strategy, review the following mechanistic pathways.

DegradationPathway M1 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol Protonation Protonation of -CH2OH (H+ from acidic silica/solvent) M1->Protonation Acidic Conditions Carbocation Benzylic Carbocation Intermediate (Resonance Stabilized) Protonation->Carbocation -H2O Attack Electrophilic Aromatic Substitution (Attack by 2nd Phenol molecule) Carbocation->Attack + M1 Nucleophile Dimer Diaryl Methane Dimer (High MW Impurity) Attack->Dimer -H+

Caption: Acid-catalyzed self-condensation pathway leading to high molecular weight diarylmethane impurities.

PurificationWorkflow Start Crude 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol Assess LC-MS & TLC Assessment (Identify Impurities) Start->Assess Decision Dominant Impurity? Assess->Decision Oxidation Oxidized Impurities (Aldehydes) Decision->Oxidation High R_f Condensation Oligomeric Impurities (Diaryl methanes) Decision->Condensation High MW / Low R_f Isomers Regioisomers (e.g., 5-fluoro isomer) Decision->Isomers Same MW / Co-elution Chroma Buffered Silica Chromatography (Hexane/EtOAc + 1% Et3N) Oxidation->Chroma Recryst Selective Recrystallization (Toluene/Heptane) Condensation->Recryst PrepLC Prep-HPLC (C18, MeCN/H2O) Isomers->PrepLC Pure Pure Compound (>98% by HPLC) Chroma->Pure Recryst->Pure PrepLC->Pure

Caption: Decision-tree workflow for selecting the optimal purification strategy based on impurity profiling.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Buffered Silica Gel Flash Chromatography

Purpose: Removal of oxidized aldehyde impurities and unreacted starting materials.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230–400 mesh) in Hexane containing 1% Triethylamine (Et₃N) (v/v). The Et₃N neutralizes acidic silanol sites, preventing the carbocation-mediated degradation described in Q2.

  • Sample Loading: Dissolve the crude 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the flat silica bed.

  • Gradient Elution:

    • Begin elution with 90:10 Hexane:Ethyl Acetate (+1% Et₃N). The oxidized impurity (aldehyde) lacks the primary alcohol and features intramolecular hydrogen bonding, making it significantly less polar. It will elute first.

    • Gradually increase the polarity to 50:50 Hexane:Ethyl Acetate (+1% Et₃N) to elute the target compound.

  • Fraction Monitoring: Spot fractions on TLC plates and visualize using UV (254 nm) and a KMnO₄ stain (the hydroxymethyl group will rapidly reduce the stain, turning it yellow/brown against a purple background).

  • Isolation: Pool fractions containing the pure product (Rf ~0.35). Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature strictly below 35°C to prevent thermal degradation.

Protocol B: Selective Recrystallization

Purpose: Removal of high-molecular-weight diaryl methane dimers and highly polar baseline impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling Toluene until the solid just dissolves. The target compound is highly soluble in hot Toluene but poorly soluble in cold Toluene.

  • Clarification (Optional but Recommended): If the solution is dark brown, add activated charcoal (10% w/w). Boil gently for 2 minutes, then filter hot through a pre-warmed pad of Celite to remove the charcoal and trapped polymeric impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once at room temperature, slowly add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Maturation: Transfer the flask to a refrigerator (4°C) for 4–6 hours to maximize crystal growth and yield. The bulky diaryl methane impurities will remain in the mother liquor due to their distinct solubility profile.

  • Recovery: Collect the purified crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

References

  • Oxidative degradation profile studies of tavaborole by a validated stability indicating RP-UPLC method: Isolation and characterization of novel degradant using 2D-NMR and HRMS Source: PubMed (National Institutes of Health) URL:[Link][1]

  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross Source: ACG Publications URL:[Link][2]

  • Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide Source: PMC (National Institutes of Health) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. While specific degradation data for this molecule is not e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. While specific degradation data for this molecule is not extensively published, this document provides a comprehensive overview of its expected stability and degradation pathways based on the well-established chemistry of structurally related fluorophenols, methoxyphenols, and aromatic alcohols. The troubleshooting guides and FAQs are structured to address practical issues you may encounter during your experiments, grounded in established scientific principles.

Section 1: Proposed Degradation Pathways

The structural motifs of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol—a fluorinated phenolic ring, a hydroxymethyl group, and a methoxy group—each present distinct susceptibilities to degradation under common experimental and storage conditions. The primary degradation pathways are anticipated to be oxidation, and to a lesser extent, hydrolysis and photolysis.

Oxidative Degradation

Oxidation is expected to be the most significant degradation pathway for this compound.[1][2][3] The electron-rich phenol ring is susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[4]

  • Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[4][5]

  • Oxidation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to the formation of colored quinone-type structures or polymeric byproducts.[4]

Oxidative Degradation Pathway 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol 2-Fluoro-4-formyl-6-methoxyphenol 2-Fluoro-4-formyl-6-methoxyphenol 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol->2-Fluoro-4-formyl-6-methoxyphenol Oxidation Quinone-like structures Quinone-like structures 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol->Quinone-like structures Phenol Oxidation 2-Fluoro-4-carboxy-6-methoxyphenol 2-Fluoro-4-carboxy-6-methoxyphenol 2-Fluoro-4-formyl-6-methoxyphenol->2-Fluoro-4-carboxy-6-methoxyphenol Further Oxidation

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to synthesize 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (also known as 3-fluoro-4-hydroxy-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to synthesize 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (also known as 3-fluoro-4-hydroxy-5-methoxybenzyl alcohol) using green, alternative catalytic systems.

To achieve this synthesis, two primary pathways are viable:

  • Transfer Hydrogenation of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde.

  • Direct Hydroxymethylation of 2-fluoro-6-methoxyphenol.

Below, we troubleshoot common issues, explain the mechanistic causality behind catalyst selection, and provide self-validating experimental protocols.

Section 1: Strategic FAQs & Catalyst Selection

Q1: Why should I transition away from traditional


 or 

for the reduction of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde?
A1: Traditional hydride reagents are highly exothermic, pose severe safety risks at scale, and generate stoichiometric boron/aluminum waste. Furthermore, they can occasionally trigger unwanted defluorination in electron-rich aromatic rings. The Alternative: The Meerwein-Ponndorf-Verley (MPV) reduction using heterogeneous Lewis acid catalysts like Zr-SBA-15 [1]. This method uses isopropanol as both a benign solvent and a hydride donor. It is highly chemoselective for the carbonyl group, leaving the carbon-fluorine bond completely intact[2].

Q2: I want to use direct hydroxymethylation of 2-fluoro-6-methoxyphenol with formaldehyde. How do I avoid the toxic liquid acids/bases traditionally used? A2: You can replace corrosive liquid catalysts with solid acid catalysts like TiAPO-5 (Titanoaluminophosphate molecular sieves)[3]. Causality Check: While TiAPO-5 is famously known for driving ortho-selective hydroxymethylation in standard phenols, your specific starting material (2-fluoro-6-methoxyphenol) has its ortho positions (2 and 6) sterically and electronically blocked by the fluorine and methoxy groups. Therefore, the catalyst's Lewis acid sites activate the formaldehyde, and the reaction is forced exclusively to the para position (position 4), yielding your target molecule cleanly without complex isomer mixtures.

Section 2: Visualizing the Workflows

SynthesisRoutes A Precursor 1: 3-Fluoro-4-hydroxy- 5-methoxybenzaldehyde C Target Molecule: 2-Fluoro-4-(hydroxymethyl)- 6-methoxyphenol A->C MPV Reduction (Zr-SBA-15 / i-PrOH) B Precursor 2: 2-Fluoro-6-methoxyphenol B->C Hydroxymethylation (TiAPO-5 / HCHO)

Fig 1: Alternative catalytic pathways for synthesizing the target hydroxymethylphenol.

MPV_Mechanism N1 Aldehyde + i-PrOH N2 Zr-SBA-15 Coordination N1->N2 N3 6-Membered Transition State N2->N3 Lewis Acid Activation N4 Hydride Transfer N3->N4 Lower Ea N5 Target Alcohol + Acetone N4->N5

Fig 2: Mechanistic workflow of the Zr-SBA-15 catalyzed Meerwein-Ponndorf-Verley reduction.

Section 3: Quantitative Data & Catalyst Comparison

Catalyst SystemReaction PathwayTemp (°C)Time (h)Conversion (%)Selectivity (%)Key Advantage
Zr-SBA-15 + i-PrOH MPV Reduction1106>95>98Avoids toxic hydrides; highly chemoselective[1].
TiAPO-5 + HCHO Hydroxymethylation10024~86>95 (para)Replaces corrosive liquid acids; reusable zeolite[3].
Ru-Macho + HCOOH Transfer Hydrogenation6012>90~90Homogeneous alternative; mild thermal conditions.

Section 4: Self-Validating Experimental Protocols

Protocol A: MPV Reduction using Zr-SBA-15 (Transfer Hydrogenation)

This protocol utilizes a mesoporous silica support doped with Zirconium to facilitate a highly selective hydride transfer[1].

1. Catalyst Activation (Critical Step): Calcine the Zr-SBA-15 catalyst at 500°C in a muffle furnace for 4 hours prior to use. Causality: This removes adsorbed ambient moisture. Water acts as a competitive Lewis base, binding to the


 active sites and preventing the coordination of the aldehyde.
2. Reaction Setup: 
In a thick-walled pressure tube, combine 10 mmol of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde, 500 mmol of anhydrous isopropanol (a 50-fold molar excess), and 0.2 g of activated Zr-SBA-15.
3. Execution & Self-Validation: 
Seal the tube and heat to 110°C for 6 hours[1].
Self-Validating System: The MPV reduction is an equilibrium process. By utilizing a massive excess of isopropanol, Le Chatelier's principle drives the reaction forward. You can validate the reaction progress in real-time without sampling the viscous mixture by monitoring the headspace for acetone  via GC-MS. The stoichiometric generation of acetone is a direct proxy for aldehyde conversion.
4. Workup: 
Cool the mixture and filter out the heterogeneous Zr-SBA-15 (wash with ethanol and store for reuse). Evaporate the isopropanol/acetone filtrate under reduced pressure to yield the crude 2-fluoro-4-(hydroxymethyl)-6-methoxyphenol.
Protocol B: Direct Hydroxymethylation using TiAPO-5 Zeolite

This protocol leverages the confined pore structure and titanium active sites of a molecular sieve.

1. Catalyst Activation: Heat the TiAPO-5 catalyst at 107°C (380 K) for 3 hours to clear the micropores[3]. 2. Setup: In a round-bottom flask equipped with a reflux condenser, mix 10 mmol of 2-fluoro-6-methoxyphenol, 12 mmol of formaldehyde (37% w/v aqueous solution), and 5 wt% of activated TiAPO-5[3]. 3. Execution: Reflux the aqueous mixture at 100°C (373 K) for 24 hours. 4. Workup: Perform a hot filtration to recover the zeolite. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous


, and concentrate in vacuo.

Section 5: Advanced Troubleshooting (Anomalies)

Q3: My Zr-SBA-15 catalyst showed a massive drop in conversion during the second cycle. What happened? A3: You are likely experiencing pore blockage or water poisoning. During the workup, if the catalyst is exposed to atmospheric moisture, the


 Lewis acid sites become deactivated.
Solution: Always wash the recovered catalyst with absolute ethanol and subject it to a full recalcination cycle at 500°C before reuse to restore its Lewis acidity[1].

Q4: During the TiAPO-5 catalyzed hydroxymethylation, I am detecting a byproduct with a distinct aldehyde peak (~9.8 ppm) in my 1H-NMR. Why? A4: You are observing over-oxidation. Under certain conditions, formaldehyde can act as an oxidant (or participate in a crossed Cannizzaro-type side reaction), converting your newly formed hydroxymethyl group into a salicylic aldehyde derivative. Solution: This is caused by excess formaldehyde and prolonged heating. Strictly limit the formaldehyde to 1.2 equivalents, ensure the temperature does not exceed 100°C, and halt the reaction exactly at 24 hours.

References

  • Selvam, P., & Mahalingam, R. J. "Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves." Catalysis Eprints database, Indian Institute of Technology-Bombay. URL:[Link]

  • Iglesias, J., et al. "Zr-SBA-15 Lewis Acid Catalyst: Activity in Meerwein Ponndorf Verley Reduction." MDPI. URL: [Link]

  • "Meerwein-Ponndorf-Verley reduction in current heterogeneous catalysis research: a review." Taylor & Francis. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Production

This technical support guide is designed for researchers, scientists, and drug development professionals facing the challenges of scaling up the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. This document prov...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the challenges of scaling up the synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving from bench-scale synthesis to larger-scale production.

Overview of Synthetic Strategy

The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a multi-step process that requires careful control over reaction conditions to ensure safety, yield, and purity. While several routes are conceivable, a common and logical approach involves the formylation of a fluorinated methoxyphenol precursor, followed by reduction. The choice of starting material and the specific reaction sequence are critical to minimizing byproduct formation and simplifying purification at scale.

A proposed synthetic workflow is outlined below. This guide will address challenges that may arise at each stage of this process.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product Start 2-Fluoro-6-methoxyphenol Formylation Step 1: Ortho-Formylation (e.g., Duff or Reimer-Tiemann Reaction) Start->Formylation Paraformaldehyde, Acid Catalyst Reduction Step 2: Reduction of Aldehyde (e.g., with NaBH4) Formylation->Reduction Formyl Intermediate Workup Step 3: Aqueous Work-up & Crude Isolation Reduction->Workup Reducing Agent Purification Step 4: Purification (e.g., Recrystallization) Workup->Purification Crude Product End 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Purification->End Pure Product

Caption: Proposed synthetic workflow for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this molecule?

Scaling up presents several key challenges that are often not apparent at the bench scale[1][2]:

  • Regioselectivity: The hydroxyl group of the phenol is an ortho, para-directing group. During the formylation step, achieving high selectivity for the desired para-substituted product over the ortho-isomer is critical and can be sensitive to reaction conditions.[1]

  • Byproduct Formation: Besides isomeric impurities, side reactions such as di-formylation or polymerization of the phenol with formaldehyde can lead to complex mixtures that are difficult to purify.[3][4]

  • Thermal Management: The formylation and reduction steps can be exothermic. Inadequate heat dissipation in large reactors can lead to runaway reactions, degradation of the product, and increased byproduct formation.[5][6]

  • Purification: The separation of the target molecule from isomers and other impurities becomes significantly more challenging at scale. Methods like column chromatography may not be economically viable, necessitating the development of robust crystallization protocols.[6][7]

Q2: How does the fluorine substituent influence the reaction?

The fluorine atom has a significant electronic impact on the aromatic ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution compared to a non-fluorinated analogue. This can necessitate harsher reaction conditions (e.g., higher temperatures or stronger catalysts) for the formylation step.[8] However, this deactivation can also be beneficial in preventing unwanted side reactions like over-alkylation or oxidation.

Q3: What are the primary safety concerns I should be aware of?

The synthesis involves several hazards that must be carefully managed at scale:

  • Phenolic Compounds: The starting material and product are phenols, which are toxic and can cause severe chemical burns upon skin contact.[9][10][11] Absorption through the skin can lead to systemic toxicity.[9][10]

  • Formaldehyde/Paraformaldehyde: Paraformaldehyde is the solid source of formaldehyde, which is a suspected carcinogen and a respiratory irritant. Handling should be done in a well-ventilated area.

  • Reagents: The use of strong acids, bases, and reducing agents like sodium borohydride (which generates flammable hydrogen gas upon contact with acid) requires appropriate personal protective equipment (PPE) and engineered controls.

  • Thermal Hazards: As mentioned, poor temperature control can lead to dangerous pressure build-up in a sealed reactor.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up process, organized by synthetic stage.

Stage 1: Formylation

Problem 1: Low yield of the desired 4-formyl isomer and significant formation of the 2-formyl byproduct.

  • Possible Cause: The directing effect of the hydroxyl group leads to a mixture of ortho and para products. The reaction conditions may not be optimized to favor the sterically less hindered para position.

  • Troubleshooting Steps:

    • Catalyst/Reagent Choice: Investigate different formylation methods. While the Duff reaction (hexamine) or Reimer-Tiemann (chloroform, base) are options, reactions like the MgCl₂-paraformaldehyde method with a base (e.g., triethylamine) can offer superior para-selectivity for phenols.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures often decrease selectivity.

    • Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile), to find the optimal balance.

Problem 2: Formation of a significant amount of insoluble, tarry residue.

  • Possible Cause: Uncontrolled polymerization of the phenol with formaldehyde is a common side reaction, especially under harsh acidic conditions and at elevated temperatures.[4]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use only a slight excess of the formylating agent (e.g., 1.1-1.3 equivalents). A large excess of formaldehyde will drive polymerization.

    • Gradual Addition: Add the formylating agent or catalyst portion-wise or via a syringe pump to a heated solution of the phenol. This maintains a low instantaneous concentration of the reactive species and helps control the exotherm.

    • Optimize Temperature: Avoid excessive heat. Monitor the internal reaction temperature closely and ensure the reactor's cooling system is adequate.[6]

G Start Low Yield in Formylation Step? CheckPurity Check Starting Material Purity Start->CheckPurity TarryResidue Tarry Residue Formed? CheckPurity->TarryResidue Purity OK Sol_Purity Use High-Purity 2-Fluoro-6-methoxyphenol CheckPurity->Sol_Purity Impure PoorSelectivity Poor Ortho/Para Selectivity? TarryResidue->PoorSelectivity No Sol_Tarry Reduce Temperature Control Stoichiometry Gradual Reagent Addition TarryResidue->Sol_Tarry Yes Sol_Selectivity Optimize Catalyst & Solvent Lower Reaction Temperature PoorSelectivity->Sol_Selectivity Yes

Caption: Decision tree for troubleshooting the formylation reaction.

Stage 2: Reduction

Problem: Incomplete reduction of the aldehyde to the alcohol.

  • Possible Cause: Insufficient reducing agent, deactivation of the reducing agent by water or acidic impurities, or poor mixing at scale.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent (e.g., NaBH₄) is used. A slight excess (1.2-1.5 equivalents) is often required to account for any reaction with the solvent or moisture.

    • pH Control: When using NaBH₄, the reaction is typically run under basic or neutral conditions to prevent its rapid decomposition. Ensure the pH of the reaction mixture is appropriate.

    • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting aldehyde.[1]

    • Improve Mixing: In large reactors, inefficient stirring can create "dead zones" where the reducing agent is not effectively dispersed. Verify that the agitation is sufficient for the vessel size and viscosity of the mixture.[6]

Stage 3 & 4: Work-up and Purification

Problem 1: Product loss during aqueous work-up.

  • Possible Cause: The phenolic product has some water solubility, especially if the aqueous layer is basic, which would form the more soluble phenolate salt.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction with an organic solvent, carefully acidify the aqueous mixture to a pH of 3-5 to ensure the product is in its neutral, less water-soluble phenolic form.[5]

    • Solvent Choice: Use a suitable organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether). Perform multiple extractions (e.g., 3x) to maximize recovery.

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve phase separation.

Problem 2: Difficulty purifying the final product by recrystallization.

  • Possible Cause: The crude product may contain impurities with similar solubility profiles, or it may be oiling out instead of crystallizing.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic screening of solvents and solvent mixtures is crucial. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Consider systems like toluene/heptane, ethyl acetate/hexanes, or isopropanol/water.

    • Control Cooling Rate: Cool the saturated solution slowly to promote the formation of larger, purer crystals. Rapid cooling often traps impurities. Seeding the solution with a small crystal of pure product can help induce crystallization.

    • Pre-Purification: If the crude product is very impure, consider a preliminary purification step. This could involve an acid-base extraction to remove non-phenolic impurities or a charcoal treatment to remove colored byproducts.

Problem Potential Cause Recommended Solution Key Parameters to Monitor
Low Yield Incomplete reaction, side reactions, or product loss during workup.Optimize reaction time and temperature; control reagent stoichiometry; ensure proper pH during extraction.[1]Reaction progress (TLC/HPLC), pH of aqueous layer.
High Impurity Profile Poor regioselectivity, byproduct formation, or thermal degradation.Optimize catalyst and solvent for selectivity; lower reaction temperature; use an inert atmosphere.[1][6]Internal reaction temperature, impurity profile by HPLC.
Poor Reproducibility Inconsistent reagent quality, poor control over reaction conditions (mixing, heat transfer).Use reagents from a consistent, qualified source; ensure reactor is properly calibrated and provides efficient mixing.[1][2]Stirrer speed (RPM), heating/cooling jacket temperature.
Purification Issues Presence of closely-related impurities; product "oiling out".Perform extensive solvent screening for recrystallization; consider a pre-purification step.[7]Clarity and color of the solution, crystal morphology.

Experimental Protocols

Protocol: Selective Oxidation of Hydroxymethyl Group (for Characterization)

To confirm the structure and purity of the final product, a small sample can be oxidized back to the aldehyde. The properties of this aldehyde can then be compared to the intermediate from Step 1.

  • Materials: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, activated manganese dioxide (MnO₂), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of the hydroxymethylphenol (1.0 eq) in DCM, add an excess of activated MnO₂ (5-10 eq).[4]

    • Stir the black suspension at room temperature.[4]

    • Monitor the reaction progress by TLC until the starting material is consumed.[4]

    • Upon completion, filter the mixture through a pad of celite to remove the manganese salts, washing the pad with fresh DCM.[4]

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude aldehyde.[4]

    • Analyze the product by ¹H NMR, HPLC, and compare its retention time to the intermediate from the formylation step.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Fluorinated Phenols.
  • Google Patents. (n.d.). CN102976907A - Method for selectively removing phenol hydroxymethyl protection.
  • National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. PMC.
  • ACS Publications. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society.
  • Organic Syntheses. (2019). Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix.
  • ElectronicsAndBooks. (n.d.). Hydroxymethylphenols.
  • Harvard DASH. (n.d.). Deoxyfluorination of Phenols.
  • National Center for Biotechnology Information. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Benchchem. (n.d.). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC.
  • Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. (2025).
  • Fisher Scientific. (n.d.). 2-Fluoro-6-methoxyphenol, 97%.
  • MDPI. (2025). The Effect of 2′F-RNA on I-Motif Structure and Stability.
  • SciSpace. (2017). New Synthetic Routes towards MOF Production at Scale.

Sources

Optimization

Technical Support Center: Purity Confirmation of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Welcome to the analytical troubleshooting guide for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol . This compound presents unique analytical challenges due to its highly functionalized tetrasubstituted benzene ring.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting guide for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol . This compound presents unique analytical challenges due to its highly functionalized tetrasubstituted benzene ring. The presence of a reactive para-hydroxymethyl group, an electron-donating methoxy group, and an ortho-fluorine atom requires a carefully designed, orthogonal analytical approach to prevent on-column degradation and ensure accurate mass balance.

Section 1: Chromatographic Stability & Artifacts

Q: Why does my HPLC chromatogram show increasing late-eluting broad peaks (ghost peaks) over time when using standard 0.1% TFA mobile phases?

A: This is a classic artifact of sample degradation during analysis. The target compound contains a highly reactive para-hydroxymethyl group (-CH₂OH). Under acidic conditions (such as 0.1% Trifluoroacetic acid, pH ~2.0), the hydroxymethyl group undergoes rapid dehydration to form a transient, highly electrophilic quinone methide intermediate.

This intermediate rapidly reacts with other monomer molecules in the solution, leading to self-condensation (polymerization) into diphenylmethane or benzyl ether dimers and oligomers[1][2]. This artificially lowers the apparent purity of your monomer and creates late-eluting broad peaks. Furthermore, the hydroxylmethyl group has high reactivity that can result in self-polymerization even under mildly alkaline conditions if the environment is not carefully controlled[3].

Solution: You must abandon strongly acidic mobile phases. Switch to a neutral or mildly buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5) to stabilize the hydroxymethyl group during the chromatographic run.

Degradation A 2-Fluoro-4-(hydroxymethyl) -6-methoxyphenol B Quinone Methide Intermediate A->B Acid/Base -H2O C Diphenylmethane Dimer B->C + Monomer D Polymeric Resin C->D Polycondensation

Caption: Acid-catalyzed dehydration and self-condensation of hydroxymethylphenols.

Table 1: Impact of HPLC Mobile Phase on Apparent Purity
Mobile Phase BufferpHMonomer Area (T=0h)Monomer Area (T=24h)Observed Artifacts
0.1% Trifluoroacetic Acid (TFA) ~2.098.5%82.1%High MW oligomers (+154 m/z increments)
0.1% Formic Acid (FA) ~2.798.8%91.4%Dimerization peaks
10 mM Ammonium Acetate ~6.599.2%99.0% Stable baseline, no artifacts

Section 2: Absolute Mass Balance & Fluorine Profiling

Q: My HPLC-UV purity is >99%, but the mass balance is off, and the yield in downstream reactions is lower than expected. What am I missing?

A: UV detection is a relative purity method that easily misses impurities lacking a strong chromophore, inorganic salts, or co-eluting regioisomers. For fluorinated aromatics, quantitative ¹⁹F NMR (qNMR) is the gold standard for absolute purity determination[4].

Because ¹⁹F NMR has a massive chemical shift range (~300 ppm), it ensures that fluorinated impurities (like defluorinated byproducts or unreacted fluorinated starting materials) do not overlap with the main peak[5][6]. By comparing the ¹⁹F signal of your compound against a certified internal standard, you establish a self-validating system that confirms the absolute mass fraction of the active molecule.

Protocol: Quantitative ¹⁹F NMR (qNMR) for Absolute Purity
  • Standard Selection: Select a certified reference material (CRM) internal standard with a ¹⁹F signal that does not overlap with the analyte (e.g., 2,4-Difluorobenzoic acid or Trifluoroethanol).

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol and ~5.0 mg of the internal standard using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆. Ensure no undissolved particulates remain, as this will skew the mass balance.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire ¹⁹F NMR spectra using inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE). Set a long relaxation delay (

    
    , typically 15-20 seconds) to ensure complete relaxation of all fluorine nuclei[5].
    
  • Integration & Calculation: Integrate the analyte fluorine peak and the internal standard peak. Calculate absolute purity using the standard qNMR formula accounting for integral ratios, number of fluorine atoms, molar masses, and sample weights.

Workflow Start Synthesized Batch HPLC HPLC-UV/MS (Neutral pH) Start->HPLC NMR 19F & 1H qNMR (DMSO-d6) Start->NMR KF Karl Fischer (Moisture) Start->KF Decision Purity >98%? Mass Balance >99%? HPLC->Decision NMR->Decision KF->Decision Pass Batch Approved Decision->Pass Yes Fail Repurification Decision->Fail No

Caption: Orthogonal analytical workflow for validating fluorinated methoxyphenol purity.

Section 3: Handling & Storage FAQs

Q: How should I store the synthesized 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol to prevent degradation before analysis?

A: This molecule is an electron-rich tetrasubstituted phenol (bearing both an -OH and an -OCH₃ group). Electron-rich phenols are highly susceptible to auto-oxidation, forming colored quinone species upon exposure to air and light. Furthermore, the hydroxymethyl group can slowly condense even in the solid state if residual acidic/basic synthesis catalysts or moisture are present.

Best Practice:

  • Solid State: Store as a lyophilized solid in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Solution State: Do not store as a stock solution in protic solvents (like methanol or water) for extended periods. Prepare analytical solutions fresh immediately prior to HPLC or NMR analysis.

References

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Data Comparison Guide: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol vs. Vanillyl Alcohol

Executive Summary & Structural Context In drug development and probe design, the strategic introduction of a fluorine atom into a phenolic scaffold is a classic bioisosteric replacement used to modulate pKa, enhance meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In drug development and probe design, the strategic introduction of a fluorine atom into a phenolic scaffold is a classic bioisosteric replacement used to modulate pKa, enhance metabolic stability, and alter hydrogen-bonding networks without significantly increasing steric bulk. This guide objectively compares the spectroscopic profiles of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5)[1] against its non-fluorinated analog, Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol, CAS: 498-00-0)[2]. By analyzing their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can accurately validate structural modifications during synthetic workflows.

Causality in Spectroscopic Shifts: The Fluorine Effect

As an application scientist, it is critical not just to record data, but to understand the underlying quantum mechanical and electronic causality driving these spectroscopic shifts.

  • 
    H NMR (Inductive vs. Resonance Effects):  The introduction of the highly electronegative fluorine atom at the C2 position withdraws electron density via the inductive effect (-I). This deshields the adjacent phenolic O-H proton, shifting it downfield (typically from ~8.8 ppm in vanillyl alcohol to >9.0 ppm in the fluoro analog)[2]. Furthermore, the aromatic protons at C3 and C5 will exhibit distinct heteronuclear spin-spin coupling (
    
    
    
    and
    
    
    ) with the fluorine nucleus, transforming the simple doublet/multiplet patterns seen in vanillyl alcohol into more complex doublets of doublets.
  • 
    C NMR (Direct Spin-Spin Coupling):  The most definitive proof of fluorination is observed in the 
    
    
    
    C spectrum. The C-F carbon will split into a massive doublet due to direct coupling (
    
    
    Hz). Adjacent carbons will also show
    
    
    (~20 Hz) and
    
    
    (~8 Hz) couplings.
  • FT-IR (Hydrogen Bonding & Bond Stretching): The strong electron-withdrawing nature of fluorine strengthens the phenolic O-H bond's hydrogen-bond donating capacity. This manifests as a broadening and slight shifting of the O-H stretch (~3150–3450 cm

    
    )[3]. Additionally, a distinct C-F stretching vibration emerges in the fingerprint region (1100–1250 cm
    
    
    
    ).

Quantitative Spectroscopic Data Comparison

The following table synthesizes the expected and literature-grounded spectroscopic parameters for both compounds, providing a benchmark for structural verification.

Spectroscopic FeatureVanillyl Alcohol (Analog A)2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (Target)

H NMR (Phenolic OH)
8.79 ppm (s, 1H)~9.20 ppm (s, 1H) Deshielded by F inductive effect

H NMR (Aromatic)
6.71 - 6.88 ppm (m, 3H)~6.6 - 6.9 ppm (m, 2H) Exhibits distinct H-F coupling

H NMR (Benzylic CH

)
4.38 ppm (d, 2H)~4.40 ppm (d, 2H) Minimal meta-fluoro effect

F NMR
N/A~ -135 ppm (s, 1F) Characteristic ortho-fluorophenol shift

C NMR (C-F Carbon)
N/A~150 ppm (d,

Hz)

C NMR (Aromatic C-O)
145.32, 146.72 ppm~144.0, 147.5 ppm (d,

Hz)
FT-IR (O-H stretch) 3200-3500 cm

(broad)
3150-3450 cm

(broadened via F-H interaction)
FT-IR (C-F stretch) N/A1100-1250 cm

(strong, sharp)

(Note: Vanillyl alcohol data is sourced from [2] and [4]. Target compound data represents standard predictive models for ortho-fluorinated methoxyphenols).

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design intrinsically controls for false positives (e.g., misinterpreting closely spaced carbon peaks as C-F splitting).

Protocol A: Multi-Nuclear NMR Acquisition & Validation
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous DMSO-

    
    . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
    
  • Instrument Calibration: Tune and match the NMR probe for

    
    H, 
    
    
    
    C, and
    
    
    F frequencies on a 400 MHz (or higher) spectrometer.
  • Standard Acquisition:

    • Acquire

      
      H NMR (16 scans, 30° pulse angle, 2s relaxation delay).
      
    • Acquire

      
      C{
      
      
      
      H} NMR (1024 scans, WALTZ-16 broadband proton decoupling).
    • Acquire

      
      F NMR (16 scans, un-decoupled to observe F-H splitting).
      
  • Self-Validating Step (

    
    F-Decoupled 
    
    
    
    C NMR):
    To definitively prove that doublet signals in the
    
    
    C spectrum are caused by fluorine (and not distinct carbon impurities), acquire a subsequent
    
    
    C spectrum applying simultaneous
    
    
    H and
    
    
    F decoupling (
    
    
    C{
    
    
    H,
    
    
    F}). Validation: If the doublets (
    
    
    ,
    
    
    ) collapse into sharp singlets, the structural assignment of the fluorinated ring is intrinsically verified.
Protocol B: FT-IR (ATR Method)
  • Background: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm

    
     resolution).
    
  • Acquisition: Place 1-2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Validation: Monitor the disappearance of the C-H out-of-plane bending modes specific to trisubstituted benzenes and the emergence of the strong C-F stretch at 1100-1250 cm

    
    .
    

Spectroscopic Validation Workflow

G A Compound Synthesis & Purification B NMR Spectroscopy (1H, 13C, 19F) A->B Dissolve in DMSO-d6 C FT-IR Spectroscopy (ATR Method) A->C Solid State D High-Res Mass Spec (ESI-TOF) A->D Methanol/H2O E Data Integration & Structural Validation B->E Chemical Shifts & J-Coupling C->E Functional Group Frequencies D->E Exact Mass & Fragmentation

Fig 1: Multi-modal spectroscopic workflow for structural validation of fluorinated phenolic analogs.

References

  • PubChem (National Institutes of Health). "Vanillyl alcohol | C8H10O3 | CID 62348". PubChem Database. Available at:[Link]

  • SpectraBase (John Wiley & Sons, Inc). "4-(Hydroxymethyl)-2-methoxyphenol - SpectraBase". SpectraBase Database. Available at: [Link]

  • Boroncore LLC. "99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol". Boroncore Product Catalog. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Renewable Phenolic Oligomers from Self-Acid Condensation of Vanillyl Alcohol...". ACS Publications. Available at:[Link]

Sources

Comparative

biological activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol vs non-fluorinated analog

Biological Activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol vs. Non-Fluorinated Analog: A Comprehensive Comparison Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the a...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol vs. Non-Fluorinated Analog: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the assumption that replacing a hydrogen atom with a fluorine atom is a passive structural tweak. In reality, it is a calculated physicochemical intervention. When comparing 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (often referred to as 6-fluorovanillyl alcohol) to its non-fluorinated parent, Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol), we observe a masterclass in how ortho-fluorination modulates phenolic acidity, target engagement, and metabolic clearance.

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their divergent biological activities and providing self-validating experimental workflows for researchers evaluating vanilloid analogs.

Structural & Physicochemical Profiling

The biological behavior of any vanilloid is fundamentally governed by its chemical architecture. Vanillyl alcohol is a naturally occurring lignin-derived aromatic diol characterized by a phenolic hydroxyl group (C1), a methoxy group (C2), and a hydroxymethyl group (C4)[1]. It is widely recognized for its antioxidant and mild modulatory effects on nociceptive pathways[2].

The introduction of a highly electronegative fluorine atom at the ortho position (C6) relative to the phenol drastically alters the molecule's electronic landscape. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework[3]. This pulls electron density away from the phenolic oxygen, stabilizing the negatively charged phenoxide conjugate base upon deprotonation[3][4]. Consequently, the pKa of the phenolic hydroxyl group drops significantly. While vanillyl alcohol has a pKa of approximately 9.75[1][5], the ortho-fluorinated analog exhibits a pKa closer to 8.4–8.7, mirroring the established ~1.3 unit pKa drop seen between phenol and ortho-fluorophenol[3][4].

Table 1: Physicochemical Comparison

PropertyVanillyl Alcohol (Non-Fluorinated)2-Fluoro-4-(hydroxymethyl)-6-methoxyphenolCausality / Impact
CAS Number 498-00-099387-76-5N/A
Molecular Weight 154.16 g/mol 172.15 g/mol Minimal size increase (Van der Waals radius of F is similar to H).
Phenolic pKa 9.75 ± 0.18~8.4 - 8.7 (Predicted)Inductive (-I) effect of fluorine stabilizes the conjugate base, increasing acidity.
Lipophilicity (LogP) 0.42~0.85 (Predicted)Fluorine increases lipophilicity, enhancing passive membrane permeability.

Biological Activity: Target Engagement & Mechanism of Action

TRPV1 Channel Modulation

Vanilloids exert their primary biological effects by binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel involved in nociception (pain sensation) and neurogenic inflammation[2][6]. The binding pocket for vanilloids is located on the intracellular side of the TRPV1 channel[6].

The phenolic OH and the adjacent methoxy group are critical pharmacophores that form essential hydrogen bonds with residues like Thr550 and Tyr511 in the TRPV1 pocket[2][7]. By lowering the pKa of the phenol, ortho-fluorination strengthens the hydrogen-bond donating capacity of the hydroxyl group. Furthermore, the increased LogP facilitates superior partitioning across the lipid bilayer to reach the intracellular binding site[6]. As a result, fluorinated vanilloids frequently demonstrate enhanced binding kinetics and altered agonistic/antagonistic profiles compared to their non-fluorinated counterparts[7].

TRPV1_Pathway Ligand Vanilloid Ligand (Fluorinated Analog) Receptor TRPV1 Channel (Intracellular Pocket) Ligand->Receptor High-Affinity Binding IonInflux Ca2+ & Na+ Influx Receptor->IonInflux Channel Pore Opens Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Neuropeptide CGRP & Subst. P Release ActionPotential->Neuropeptide Nociceptive Signaling

Fig 1: TRPV1 receptor activation pathway and downstream nociceptive signaling.

Metabolic Stability (The "Fluorine Effect")

Phenols are notorious "soft spots" for Phase II metabolism, specifically targeting rapid clearance via glucuronidation and sulfation. The introduction of an ortho-fluorine atom introduces both steric hindrance and electronic deactivation (reduced nucleophilicity of the phenolic oxygen). This dual mechanism effectively shields the hydroxyl group, slowing down the rate of conjugation by UDP-glucuronosyltransferases (UGTs) and extending the biological half-life of the fluorinated analog[7].

Table 2: Biological & Metabolic Profile

ParameterVanillyl AlcoholFluorinated AnalogMechanistic Driver
TRPV1 Binding Affinity ModerateEnhancedStronger H-bond donation (lower pKa) and increased lipophilic contact[2][7].
Phase II Clearance High (Rapid)Reduced (Slower)Steric hindrance and reduced oxygen nucleophilicity impede glucuronidation[7].
BBB Permeability Low/ModerateModerate/HighIncreased LogP facilitates passive diffusion across the blood-brain barrier.

Experimental Workflows & Methodologies

To objectively validate the performance differences between these two compounds, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating target engagement and metabolic stability.

Protocol A: In Vitro TRPV1 Calcium Influx Assay (FLIPR)

Objective: Quantify the EC50/IC50 of the compounds at the TRPV1 receptor. Causality: Fluo-4 AM is a lipophilic dye that crosses the cell membrane. Intracellular esterases cleave the AM group, trapping the highly fluorescent Fluo-4 inside. Upon TRPV1 activation by the vanilloid, Ca2+ rushes into the cell, binding to Fluo-4 and exponentially increasing fluorescence. This provides a real-time, self-validating readout of receptor kinetics[2][7].

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (containing 2.5 mM Probenecid to inhibit multidrug resistance proteins from extruding the dye, ensuring a stable baseline). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute Vanillyl Alcohol and 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in assay buffer (HBSS + 20 mM HEPES) from 10 µM down to 0.1 nM.

  • Data Acquisition: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Stimulation: Automatically inject 10 µL of the test compounds. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Analysis: Calculate the area under the curve (AUC) for the calcium transient and fit to a 4-parameter logistic equation to derive the EC50.

FLIPR_Workflow Step1 Cell Seeding (HEK293-TRPV1) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Addition Step2->Step3 Step4 Fluorescence Detection Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Fig 2: High-throughput FLIPR calcium flux assay workflow for TRPV1 ligands.

Protocol B: Phase II Metabolic Stability Assay (Human Liver Microsomes)

Objective: Compare the intrinsic clearance (CLint) driven by glucuronidation. Causality: Using UDP-glucuronic acid (UDPGA) as the obligate cofactor for UGT enzymes, we measure the disappearance of the parent compound over time. The structural shielding of the phenol by the ortho-fluorine will manifest as a slower depletion rate.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), alamethicin (50 µg/mg protein, to permeabilize microsomal membranes and expose UGT active sites), and 1 µM of the test compound in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add UDPGA (final concentration 2 mM) to initiate the glucuronidation reaction.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

For researchers engaged in neuropharmacology or antioxidant drug design, the choice between vanillyl alcohol and its fluorinated analog dictates the trajectory of the lead optimization process. Vanillyl alcohol remains a reliable, highly soluble baseline standard for mild biological activity. However, 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol provides a superior scaffold for drug development. By leveraging the inductive effect of fluorine to lower the phenolic pKa and sterically shield the molecule from Phase II metabolism, the fluorinated analog offers a self-validating pathway to higher target affinity and prolonged pharmacokinetic exposure.

References

  • Non-vanillyl resiniferatoxin analogues as potent and metabolically stable transient receptor potential vanilloid 1 agonists - NIH. 7

  • Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - NIH.6

  • The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - Semantic Scholar.2

  • Vanillyl alcohol - ChemBK. 1

  • The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9 - askIITians. 3

  • Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? - Vaia. 4

  • Vanillyl alcohol | 498-00-0 - ChemicalBook. 5

Sources

Validation

Comparative Guide: Reactivity Profiling of Substituted Phenols in Drug Development

Phenolic moieties are ubiquitous in active pharmaceutical ingredients (APIs), from simple analgesics to complex tyrosine kinase inhibitors. The reactivity of the phenol ring dictates critical ADME (Absorption, Distributi...

Author: BenchChem Technical Support Team. Date: March 2026

Phenolic moieties are ubiquitous in active pharmaceutical ingredients (APIs), from simple analgesics to complex tyrosine kinase inhibitors. The reactivity of the phenol ring dictates critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including metabolic stability, target binding affinity, and potential toxicity. This guide provides an in-depth comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the reactivity of substituted phenols, supported by field-proven experimental protocols and quantitative data.

Mechanistic Grounding: Electronic Effects on Reactivity

The reactivity of a substituted phenol is fundamentally governed by the electronic nature of its substituents, which can be quantified by Hammett constants (


). Understanding the causality behind these effects is essential for rational drug design.
  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -OH): These groups increase the electron density of the aromatic ring via inductive effects or resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) and oxidation . However, this increased electron density destabilizes the phenoxide anion, resulting in a higher pKa (weaker acidity).

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃, -Cl): These groups pull electron density away from the ring. This lowers the HOMO energy, significantly reducing EAS reactivity and increasing the oxidation potential (making the molecule harder to oxidize) . Concurrently, EWGs stabilize the negative charge on the phenoxide anion through delocalization, lowering the pKa (stronger acidity) .

G Phenol Substituted Phenols EDG Electron-Donating Groups (EDG) e.g., -CH3, -OCH3, -OH Phenol->EDG EWG Electron-Withdrawing Groups (EWG) e.g., -NO2, -CN, -CF3 Phenol->EWG EAS_EDG ↑ EAS Reactivity (Ortho/Para Directed) EDG->EAS_EDG pKa_EDG ↑ pKa (Less Acidic) EDG->pKa_EDG Ox_EDG ↓ Oxidation Potential (Easier to Oxidize) EDG->Ox_EDG EAS_EWG ↓ EAS Reactivity (Meta Directed) EWG->EAS_EWG pKa_EWG ↓ pKa (More Acidic) EWG->pKa_EWG Ox_EWG ↑ Oxidation Potential (Harder to Oxidize) EWG->Ox_EWG

Logical relationship between substituent electronic effects and phenol reactivity profiles.

Quantitative Comparison of Physicochemical Properties

To objectively compare these effects, we summarize the physicochemical properties and relative reactivities of key substituted phenols. The Hammett constant (


) serves as a reliable predictor for these trends.

Table 1: Physicochemical Properties and Reactivity Trends of Para-Substituted Phenols

Substituent (para)Electronic NatureHammett Constant (

)
Experimental pKaRelative EAS ReactivityOxidation Potential
-OCH₃ (Methoxy)Strong EDG-0.27~10.20Significantly HigherLow
-CH₃ (Methyl)Weak EDG-0.17~10.14HigherModerately Low
-H (Phenol)Reference0.00~9.95StandardStandard
-Cl (Chloro)Weak EWG+0.23~9.38LowerModerately High
-NO₂ (Nitro)Strong EWG+0.78~7.15Significantly LowerHigh

Data synthesized from semi-empirical calculations and experimental observations , .

Implications in Drug Development and Metabolism

In drug design, the high reactivity of EDG-substituted phenols can be a significant liability. Electron-rich phenols are highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. This can lead to rapid clearance or the formation of reactive, potentially toxic intermediates (e.g., quinones or quinone imines) . Furthermore, para-substituted phenols can undergo unique metabolic pathways such as ipso-substitution, where the CYP450 active oxygen attacks the substituted carbon, leading to dealkylation or ring cleavage .

To mitigate these liabilities, medicinal chemists often employ bioisosteric replacement, substituting electron-rich groups with EWGs (like difluoromethoxy or trifluoromethoxy groups) to lower the pKa, increase lipophilicity, and enhance metabolic stability .

G Prep Prepare Microsomes & Test Phenol Incubate Incubate at 37°C (Buffer pH 7.4) Prep->Incubate Initiate Add NADPH to Initiate Incubate->Initiate Quench Quench Reaction (Cold Acetonitrile) Initiate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step experimental workflow for in vitro CYP450 microsomal stability assay.

Experimental Methodologies

To validate the reactivity profiles of substituted phenols, standardized experimental protocols must be employed. Below are self-validating workflows for determining pKa and assessing metabolic stability.

Protocol A: Spectrophotometric Determination of pKa

Because the protonated (phenol) and deprotonated (phenoxide) forms have distinct UV-Vis absorption spectra, spectrophotometric titration offers a highly accurate method for pKa determination.

  • Solution Preparation: Prepare a 100 µM solution of the substituted phenol in a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Baseline Scans: Record the UV-Vis spectra of the fully protonated form (in 0.1 M HCl, pH ~1) and the fully deprotonated form (in 0.1 M NaOH, pH ~13) to identify the analytical wavelengths (

    
    ) for both species.
    
  • Titration: Titrate the sample with standardized 0.1 M NaOH using an automated titrator. After each addition, allow the solution to equilibrate, record the pH, and acquire the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the phenoxide

    
     against pH. The pKa is determined as the pH at the inflection point of the sigmoidal curve (the half-equivalence point where [Phenol] = [Phenoxide]) .
    
Protocol B: In Vitro CYP450 Microsomal Stability Assay

This assay evaluates the susceptibility of the phenol to oxidative metabolism by liver enzymes, providing a direct readout of its reactivity in a biological context .

  • Incubation Mixture: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Add the substituted phenol test compound to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Controls: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). Crucial Step: Run a parallel negative control without NADPH to account for non-CYP450 degradation, ensuring the system is self-validating.

  • Time-Course Sampling: At predefined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) based on the logarithmic decay of the compound over time.

References

  • MDPI. "Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere". MDPI. URL: [Link]

  • ResearchGate / J-Stage. "Novel Metabolic Pathways of p-n-Nonylphenol Catalyzed by Cytochrome P450 and Estrogen Receptor Binding Activity of New Metabolites". ResearchGate. URL: [Link]

  • ResearchGate. "Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]". ResearchGate. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in Biological Assays

Introduction: The Challenge of Novel Phenolic Compounds in Biological Screening In the landscape of drug discovery and biological research, novel chemical entities present both immense opportunity and significant challen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Phenolic Compounds in Biological Screening

In the landscape of drug discovery and biological research, novel chemical entities present both immense opportunity and significant challenges. 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is one such compound. While its specific biological activities are not yet extensively documented in peer-reviewed literature, its chemical structure—a substituted phenol—immediately signals to the experienced researcher a high potential for cross-reactivity and interference in a wide range of common biological assays.

Phenolic compounds are notorious for generating false-positive or misleading results due to their inherent chemical properties, such as their reducing potential and ability to interact non-specifically with proteins.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a robust, logical framework for proactively investigating and mitigating the potential cross-reactivity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. We will move beyond a simple list of protocols to explain the causal mechanisms of interference and provide a self-validating experimental workflow to ensure data integrity.

Structural Rationale: Predicting Interference from First Principles

The potential for assay interference is not random; it is dictated by chemical structure. A close examination of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol reveals several functional groups that are likely to contribute to off-target effects.

  • Phenolic Hydroxyl (-OH) Group: This is the primary driver of the antioxidant and reducing properties of the molecule. It can readily donate a hydrogen atom or an electron, a mechanism that directly interferes with assays reliant on redox chemistry, such as those using horseradish peroxidase (HRP) or tetrazolium salts (e.g., MTT).[1][3]

  • Methoxy (-OCH₃) and Hydroxymethyl (-CH₂OH) Groups: As electron-donating groups, they increase the electron density of the aromatic ring, potentially enhancing the reducing capacity of the phenolic hydroxyl group.

  • Fluoro (-F) Group: As a strongly electronegative, electron-withdrawing group, the fluorine atom can modulate the acidity (pKa) of the phenolic proton and alter the molecule's overall electronic profile and binding affinities.

Caption: Key functional groups of the target molecule and their predicted contributions to assay interference.

An Investigative Workflow for Characterizing Cross-Reactivity

A systematic, tiered approach is essential to efficiently characterize the interference profile of a novel compound. This workflow is designed to move from broad, mechanism-based assays to more complex biological systems, with each step informing the next.

Investigative_Workflow start Start: Compound Characterization tier1 Tier 1: Foundational Assays (Redox & Protein Interference) start->tier1 tier2 Tier 2: Immunoassays (ELISA) tier1->tier2 If redox activity or protein binding is confirmed data_analysis Data Analysis: Synthesize Interference Profile tier1->data_analysis tier3 Tier 3: Cell-Based Assays (Cytotoxicity & Functional Readouts) tier2->tier3 If non-specific binding is observed tier2->data_analysis tier3->data_analysis conclusion Conclusion: Informed 'Go/No-Go' for Screening data_analysis->conclusion

Caption: A tiered experimental workflow for systematically assessing compound interference in biological assays.

Tier 1: Foundational Redox and Protein Interference Assays

The goal of this tier is to establish the compound's intrinsic reducing potential and its propensity to interfere with common protein quantification methods. These results are foundational for interpreting data from more complex assays.

A. Peroxidase-Based Assay Interference

Many assays, particularly ELISAs, use Horseradish Peroxidase (HRP) for signal generation. Phenolic compounds can directly inhibit HRP or reduce the oxidized chromogenic substrate, leading to falsely low signals.[1]

Experimental Protocol: HRP Inhibition Assay

  • Reagent Preparation:

    • HRP solution (e.g., 1 µg/mL in PBS).

    • Substrate solution: Ampliflu Red (100 µM) and H₂O₂ (10 µM) in PBS.

    • Test Compound: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol stock (e.g., 10 mM in DMSO), serially diluted in PBS.

    • Positive Control: Sodium azide (a known HRP inhibitor).

  • Assay Procedure (96-well plate):

    • Add 50 µL of serially diluted test compound or controls to appropriate wells.

    • Add 25 µL of HRP solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Read fluorescence (Ex/Em ~530/590 nm) or absorbance kinetically for 15-30 minutes.

  • Essential Controls:

    • No-Enzyme Control: PBS instead of HRP solution to check for compound auto-fluorescence/absorbance.

    • No-Compound Control: Vehicle (e.g., DMSO in PBS) instead of test compound to determine 100% enzyme activity.

B. Protein Quantification Assay Interference

Phenolic compounds are known to interfere with protein assays like the Lowry and, to a lesser extent, the Bradford assay, by reacting with the assay reagents.[4]

Experimental Protocol: Bradford Assay Interference

  • Reagent Preparation:

    • Bradford Reagent (commercial).

    • Protein Standard: Bovine Serum Albumin (BSA) at a known concentration (e.g., 1 mg/mL).

    • Test Compound: Serially diluted in the same buffer as the BSA.

  • Assay Procedure:

    • Prepare two sets of wells.

      • Set 1 (Protein + Compound): 10 µL of BSA standard + 10 µL of test compound dilution.

      • Set 2 (Buffer + Compound): 10 µL of buffer + 10 µL of test compound dilution (to measure direct interference).

    • Add 200 µL of Bradford Reagent to all wells.

    • Incubate for 10 minutes at room temperature.

    • Read absorbance at 595 nm.

  • Data Analysis: Subtract the absorbance of Set 2 from Set 1 to correct for the compound's direct contribution to the signal. A significant deviation from the expected BSA absorbance indicates interference.

Table 1: Comparative Data Summary for Tier 1 Assays

Assay TypeTest Compound ConcentrationSignal without Analyte (Interference)Signal with Analyte (Modulation)% Inhibition/Interference
HRP Assay 1 µMRecord RFURecord RFUCalculate %
10 µMRecord RFURecord RFUCalculate %
100 µMRecord RFURecord RFUCalculate %
Bradford Assay 1 µMRecord Abs₅₉₅Record Abs₅₉₅Calculate %
10 µMRecord Abs₅₉₅Record Abs₅₉₅Calculate %
100 µMRecord Abs₅₉₅Record Abs₅₉₅Calculate %

Tier 2: Immunoassay Cross-Reactivity

Immunoassays are susceptible to interference from small molecules that can non-specifically bind to antibodies or other assay surfaces, leading to false-positive or false-negative results.[2][5][6] Commercial ELISA kits have demonstrated false-positive results in the presence of various phenolic compounds.[5]

Experimental Protocol: Generic Sandwich ELISA Interference Test

This protocol assumes a standard sandwich ELISA format but can be adapted.

  • Plate Coating: Coat a 96-well plate with a capture antibody overnight. Wash and block the plate with a standard blocking buffer.

  • Assay Steps:

    • Analyte-Independent Wells: Add assay buffer containing serially diluted test compound (no target analyte). This is the most critical step for detecting false-positives.

    • Analyte-Dependent Wells: Add a known, mid-range concentration of the target analyte mixed with serially diluted test compound. This tests for signal suppression.

    • Standard Curve Wells: Prepare the standard curve as usual, without the test compound.

  • Incubation & Detection: Proceed with the standard ELISA protocol (incubation, washing, addition of detection antibody, addition of HRP-conjugate, addition of TMB substrate).

  • Data Analysis:

    • A significant signal in the "Analyte-Independent Wells" indicates a false-positive result.

    • A significant reduction in signal in the "Analyte-Dependent Wells" compared to the expected value from the standard curve indicates signal suppression (interference).

Mitigation Strategy: Co-incubation with PVPP

Polyvinylpolypyrrolidone (PVPP) is an agent that specifically binds to phenolic compounds.[2] Repeating the experiment with samples pre-incubated with PVPP can confirm that the observed interference is due to the phenolic nature of the test compound. If the interference is eliminated or reduced, this strongly validates the mechanism.[2]

Table 2: Comparative Data Summary for ELISA Interference

Test ConditionTest Compound Conc.Signal (Abs₄₅₀)Interpretation
No Analyte 10 µMRecord AbsSignal > 3x Blank = False Positive
No Analyte + PVPP 10 µMRecord AbsSignal reduction confirms phenolic cause
Mid-Range Analyte 10 µMRecord AbsSignal < Expected = Interference
Mid-Range Analyte + PVPP 10 µMRecord AbsSignal restoration confirms phenolic cause

Tier 3: Cell-Based Assay Considerations

In cell-based assays, observed effects can be confounded by underlying cytotoxicity or direct interference with the reporter system (e.g., luciferase, GFP). Therefore, it is crucial to assess the compound's effect on cell viability at the same concentrations used in functional assays. Related 2-methoxyphenols have demonstrated cytotoxic effects.[7]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

  • Cell Plating: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol for the same duration as your planned functional assay (e.g., 24, 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization buffer (e.g., DMSO or acidified isopropanol) and incubate until crystals are dissolved.

  • Readout: Measure absorbance at ~570 nm.

  • Crucial Control: Run a parallel set of wells without cells ("cell-free" wells) containing media and the test compound. Add MTT and solubilizer as with the other wells. This will detect if the compound directly reduces MTT, a known artifact for antioxidant compounds.

Conclusion and Authoritative Recommendations

While direct biological data for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is not yet available, its chemical structure provides a clear, rational basis for predicting its cross-reactivity in common biological assays. The phenolic hydroxyl group is a primary candidate for causing interference in redox-based assays, and the overall structure may lead to non-specific interactions in immunoassays and protein-based assays.

As a Senior Application Scientist, my authoritative recommendations are as follows:

  • Mandatory Profiling: Before committing this compound to any high-throughput screening or detailed biological characterization, the tiered interference profiling described in this guide must be considered a mandatory first step.

  • Prioritize Controls: For every assay, the "compound-only" or "analyte-free" controls are not optional; they are the primary mechanism for identifying false-positive signals.

  • Validate with Orthogonal Assays: If an "active" result is observed, especially in a primary screen, it must be validated using an orthogonal assay with a different detection principle (e.g., confirming an ELISA result with a label-free binding assay like SPR, or a cell-based reporter assay with a direct measure of protein expression via Western blot).

  • Employ Mitigation Strategies: If phenolic interference is confirmed, employ strategies such as the inclusion of PVPP in sample preparation for immunoassays or switching to assay formats that are less susceptible to redox interference.

By adopting this proactive, mechanism-based approach to characterizing potential cross-reactivity, researchers can avoid costly and time-consuming false leads, ensuring the integrity and reliability of their scientific findings.

References

  • Soobrattee, M. A., et al. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222.
  • Zhang, Y., et al. (2017).
  • Yu, D., et al. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1776-1782.
  • Xiao, F., et al. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose oxidation/peroxidase Assay. Journal of Agricultural and Food Chemistry, 62(22), 5230-5236.
  • Xiao, F., et al. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose Oxidation/Peroxidase Assay. Journal of Agricultural and Food Chemistry.
  • Martín-Peláez, S., et al. (2022). Correlation between Chemical Characterization and Biological Activity: An Urgent Need for Human Studies Using Extra Virgin Olive Oil. Molecules, 27(3), 894.
  • Silva, L. R., et al. (2022). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Critical Reviews in Food Science and Nutrition, 63(23), 6296-6316.
  • Lindeboom, N., & Wanasundara, J. P. (2007). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Chemistry, 104(1), 30-37. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 355-360.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies Website.
  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 56-65.

Sources

Validation

cost-benefit analysis of different synthetic pathways for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5) Executive Summary 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5)

Executive Summary

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a highly valuable fluorinated building block utilized extensively in medicinal chemistry and advanced materials science[1]. The strategic placement of the fluorine atom modulates the pKa of the adjacent phenolic hydroxyl group, thereby enhancing the metabolic stability and target-binding affinity of downstream drug candidates.

For process chemists, selecting the optimal synthetic route to this molecule is a critical decision that balances raw material costs, regioselectivity, and environmental impact. This guide provides an objective, data-driven comparison of the two primary synthetic pathways used to synthesize this target:

  • Pathway A: Direct electrophilic fluorination of vanillin.

  • Pathway B: De novo formylation of 2-fluoro-6-methoxyphenol[2][3].

Both pathways converge on a shared intermediate (5-fluorovanillin), which is subsequently reduced to the final target.

Mechanistic Pathway Visualization

Synthesis Vanillin Vanillin (Low Cost) Selectfluor Selectfluor / CH3CN Electrophilic Fluorination Vanillin->Selectfluor FV 5-Fluorovanillin (Key Intermediate) Selectfluor->FV Pathway A FMP 2-Fluoro-6-methoxyphenol (High Cost) Formylation HMTA / TFA Duff Formylation FMP->Formylation Formylation->FV Pathway B Reduction NaBH4 / MeOH Chemoselective Reduction FV->Reduction Target 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol Reduction->Target Convergent Step

Figure 1: Comparative synthetic workflows for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

Quantitative Cost-Benefit Analysis

The following table summarizes the operational and economic metrics for both pathways, calculated for a standard 100-gram scale-up batch.

MetricPathway A: Direct FluorinationPathway B: De Novo Formylation
Primary Starting Material Vanillin (~$0.02 / g)2-Fluoro-6-methoxyphenol (~$15.00 / g)
Key Reagent Cost Selectfluor® (~$1.50 / g)HMTA (~$0.10 / g)
Estimated Cost per 100g Product ~$210.00 ~$1,850.00
Overall Yield (2 Steps) 65% - 75%45% - 55%
Regioselectivity >95% (ortho to OH)>98% (para to OH)
E-Factor (Waste Generation) Moderate (Aqueous salt byproducts)High (Corrosive TFA solvent waste)
Scalability Rating ExcellentModerate

Verdict: Pathway A is the superior choice for large-scale and routine laboratory synthesis due to the immense cost savings of using commodity vanillin. Pathway B is generally reserved for highly specialized isotopic labeling where custom fluorinated starting materials are required.

Experimental Protocols & Causality

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.

Pathway A: Direct Electrophilic Fluorination (Recommended)

Objective: Synthesize 5-fluorovanillin via regioselective fluorination of vanillin.

  • Preparation: Dissolve 10.0 g (65.7 mmol) of vanillin in 150 mL of anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.

    • Causality: Acetonitrile is selected because it is highly polar (solubilizing the ionic Selectfluor reagent) yet entirely inert to electrophilic fluorination, preventing solvent-derived side reactions[4].

  • Fluorination: Add 25.6 g (72.3 mmol, 1.1 eq) of Selectfluor® portion-wise over 30 minutes. Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Selectfluor acts as a mild, safe source of electrophilic fluorine (F⁺)[4][5]. The hydroxyl group at the 4-position of vanillin strongly activates the aromatic ring and directs the incoming electrophile to the ortho position (C5). The other ortho position (C3) is sterically and electronically blocked by the methoxy group, ensuring high regioselectivity.

  • Self-Validation (IPC): Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the vanillin peak is consumed (>95%). Crucial Check: Confirm regioselectivity via an in-process ¹H NMR of a crude aliquot; the disappearance of the C5 aromatic proton and the emergence of a doublet with characteristic H-F coupling (

    
     Hz) validates structural integrity.
    
  • Workup: Cool to room temperature, filter the insoluble Selectfluor byproducts, and concentrate the filtrate. Purify via recrystallization from ethanol to afford pure 5-fluorovanillin.

Pathway B: De Novo Formylation (Alternative)

Objective: Synthesize 5-fluorovanillin via Duff reaction of 2-fluoro-6-methoxyphenol.

  • Preparation: Dissolve 5.0 g (35.2 mmol) of 2-fluoro-6-methoxyphenol in 40 mL of trifluoroacetic acid (TFA).

    • Causality: TFA serves a dual purpose as both a highly acidic solvent to activate the formylating agent and a polar medium to stabilize the resulting iminium intermediates[2][3].

  • Formylation: Add 9.8 g (70.4 mmol, 2.0 eq) of hexamethylenetetramine (HMTA). Heat the mixture to reflux (approx. 70-75 °C) for 18 hours.

    • Causality: HMTA decomposes in the presence of TFA to form a reactive iminium ion. The phenol group directs the electrophilic attack to the para position (C4), as both ortho positions are occupied (by fluorine and methoxy groups), guaranteeing strict regiocontrol[2][3].

  • Self-Validation (IPC): Extract a 0.5 mL aliquot, quench in water, and analyze via LC-MS. The appearance of a dominant mass peak at m/z 171 [M+H]⁺ confirms the formation of the formylated product.

  • Workup: Pour the mixture into 150 mL of ice-water and stir for 2 hours to fully hydrolyze the intermediate imine to the aldehyde. Extract with dichloromethane (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Convergent Step: Chemoselective Reduction to Target

Objective: Reduce 5-fluorovanillin to 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

  • Preparation: Dissolve 5.0 g (29.4 mmol) of 5-fluorovanillin in 50 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.

    • Causality: Methanol acts as a protic solvent that coordinates with the borohydride, facilitating the hydride transfer to the carbonyl carbon. Cooling to 0 °C prevents over-reduction or unwanted side reactions.

  • Reduction: Slowly add 0.56 g (14.7 mmol, 0.5 eq) of sodium borohydride (NaBH₄) in small portions over 15 minutes. Stir for 2 hours at 0 °C, then allow it to warm to room temperature.

    • Causality: NaBH₄ is a mild reducing agent that chemoselectively reduces the aldehyde to a primary alcohol. Crucially, it avoids the reductive defluorination of the aromatic ring—a severe risk when using harsher conditions like catalytic hydrogenation (H₂/Pd-C) or dissolving metal reductions[6].

  • Self-Validation (IPC): Perform an IR spectroscopy check on a dried aliquot. The complete disappearance of the strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and the broadening of the hydroxyl stretch (O-H) at ~3300 cm⁻¹ definitively validates the successful reduction.

  • Workup: Quench the reaction by carefully adding 1M HCl until the pH reaches 5.0 (to destroy excess NaBH₄). Extract the aqueous layer with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate under reduced pressure to yield the target molecule as a crystalline solid.

References

1.[1] "99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol | Boroncore", boroncore.com. URL: 2.[2] "Receptor Activity and Conformational Analysis of 5'-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands", nih.gov. URL: 3.[3] "The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands", nih.gov. URL: 4.[4] "Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis", researchgate.net. URL: 5.[5] "Polar Interactions between Substrate and Flavin Control Iodotyrosine Deiodinase Function", nih.gov. URL: 6.[6] "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues", sciencemadness.org. URL:

Sources

Comparative

A Comparative Guide to the Definitive Structural Elucidation of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

For professionals in drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data that dictates everything from biological...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data that dictates everything from biological activity and intermolecular interactions to physical properties like solubility and stability. This guide focuses on the comprehensive characterization of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, a substituted phenol with potential as a synthetic building block.

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution atomic map. This document provides an in-depth protocol for its crystallographic analysis, contextualized by a comparative look at complementary spectroscopic methods. Due to the absence of publicly available crystallographic data for the title compound, we will leverage data from the closely related analog, 4-Hydroxymethyl-2-methoxyphenol[1], to establish a benchmark for analysis and discuss the anticipated structural influence of the fluorine substituent.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule.[2] It provides precise measurements of molecular dimensions, including bond lengths, bond angles, and the absolute configuration of chiral centers, in a way no other method can approach.[2] The technique relies on the principle that a well-ordered crystal lattice will diffract a beam of X-rays in a predictable pattern.[3] By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be reconstructed, revealing the precise location of each atom.

The Crystallographic Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the final model is a true and accurate representation of the molecular structure.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth >99% Purity mounting Crystal Mounting crystal_growth->mounting Select Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Model Refinement solve->refine validate Validation & Deposition (CIF) refine->validate

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

This protocol provides a generalized yet comprehensive methodology for the structural analysis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

1. Crystal Growth (The Art of Crystallization): The most critical and often challenging step is growing a single, high-quality crystal suitable for diffraction.[3] The goal is to encourage molecules to pack slowly into a highly ordered lattice, minimizing defects.

  • Causality: Rapid precipitation from solution leads to the formation of polycrystalline powders or amorphous solids, which do not produce the discrete diffraction patterns necessary for structure solution. Slow crystal growth allows each molecule to find its lowest energy position within the lattice.

  • Protocol:

    • Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, acetone, hexane) to find one in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Crystal Selection: Using a microscope, select a crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.[4]

2. Data Collection:

  • Protocol:

    • A suitable crystal is carefully mounted on a goniometer head.[5]

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The mounted crystal is placed in an intense, monochromatic X-ray beam (e.g., from a Mo-Kα or Cu-Kα source).[6]

    • The crystal is rotated, and a series of diffraction images are recorded by a detector.[5]

3. Structure Solution and Refinement:

  • Protocol:

    • The collected diffraction images are processed to determine the unit cell parameters and space group.

    • The initial crystal structure is typically solved using direct methods, which are mathematical approaches to phasing the diffraction data.

    • This initial atomic model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data.[5] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the model and the data, resulting in a final, highly accurate structure.

Anticipated Results and Comparative Analysis

While data for the title compound is not yet available, we can infer its likely crystallographic properties by examining its structural analog, 4-Hydroxymethyl-2-methoxyphenol.[1] The introduction of a fluorine atom is expected to have a significant impact on the crystal packing due to its high electronegativity and ability to participate in hydrogen bonding.[6]

Parameter4-Hydroxymethyl-2-methoxyphenol[1]2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (Expected)
Chemical Formula C₈H₁₀O₃C₈H₉FO₃
Molecular Weight 154.16 g/mol 172.15 g/mol
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 9.8476To be determined
b (Å) 6.1721To be determined
c (Å) 15.4915To be determined
β (°) 126.877To be determined
Volume (ų) 753.19To be determined
Key Interactions Intermolecular O-H···O hydrogen bondsIntermolecular O-H···O and potentially C-H···F or O-H···F hydrogen bonds. The electron-withdrawing fluorine may alter the nature of the phenol's hydrogen bonding.

Part 2: A Broader Perspective: Alternative and Complementary Techniques

Obtaining a single crystal can be a significant bottleneck.[7] In such cases, or for routine characterization, other spectroscopic methods are indispensable. They provide crucial, albeit incomplete, structural information.

decision_tree cluster_spectro Spectroscopic Analysis start Need Structural Information q_crystal Single Crystal Available? start->q_crystal xray X-ray Crystallography (Definitive 3D Structure) q_crystal->xray Yes no_crystal Use Spectroscopic Methods q_crystal->no_crystal No nmr NMR Spectroscopy (Connectivity & Environment) no_crystal->nmr ms Mass Spectrometry (Molecular Weight & Formula) no_crystal->ms

Caption: Decision-making workflow for molecular structure characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization in solution. It provides detailed information about the chemical environment and connectivity of atoms within a molecule.[8][9]

  • What it provides: ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon backbone.

  • Limitations: While 2D NMR techniques can establish through-bond and through-space correlations, they do not provide the precise bond lengths and angles that define a molecule's 3D structure in the solid state.

Predicted ¹H NMR Data (CDCl₃, 400 MHz) Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
Proton Type δ (ppm) Carbon Type δ (ppm)
Phenolic (-OH)5.5 - 6.5 (broad s)Aromatic (C-H)100 - 115
Aromatic (-CH)6.5 - 7.0 (m)Aromatic (C-F, C-O)140 - 155
Methylene (-CH₂OH)~4.6 (s)Methylene (-CH₂OH)~64
Methoxy (-OCH₃)~3.9 (s)Methoxy (-OCH₃)~56
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is primarily used to determine the molecular weight of a compound and to deduce its elemental formula.

  • What it provides: High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confident determination of the compound's elemental formula.

  • Limitations: MS provides no information about the connectivity of atoms or the three-dimensional structure of the molecule.

Parameter Expected Value for C₈H₉FO₃
Molecular Weight 172.15
Exact Mass [M] 172.05357
Common Adduct [M+H]⁺ 173.06140
Common Adduct [M+Na]⁺ 195.04334

Part 3: A Comparative Summary: Choosing the Right Tool

The selection of an analytical technique is driven by the specific question being asked. While NMR and MS are essential for confirming the identity and purity of a synthetic product, only X-ray crystallography can reveal its true spatial arrangement.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment of atomsMolecular weight, elemental formula
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (5-20 mg)Small amount of sample (~1 mg or less)
Key Strength Provides the absolute structure, considered definitive proof.[7]Excellent for determining the carbon-hydrogen framework in solution.High sensitivity and accuracy for molecular formula determination.
Key Limitation The need to grow a suitable crystal can be a major bottleneck.[7]Does not provide precise 3D structural data (bond lengths/angles).Provides no information on atomic connectivity or stereochemistry.

Conclusion

The comprehensive characterization of a novel molecule like 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol relies on a synergistic analytical approach. While NMR and mass spectrometry are indispensable for confirming its covalent structure and molecular formula, they leave critical questions about its three-dimensional architecture unanswered. Single-crystal X-ray crystallography is the only technique that can provide this definitive information, revealing the precise arrangement of atoms in the solid state. The generalized protocol and comparative data presented in this guide offer a robust framework for researchers to pursue the complete and unambiguous structural elucidation of this and other novel chemical entities, a critical step in advancing drug discovery and materials science.

References

  • BenchChem. (2025). Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available from: [Link]

  • Warshamanage, R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. Available from: [Link]

  • Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals. Available from: [Link]

  • Saeed, A., et al. (2010). Hirshfeld Surface Analysis of Substituted Phenols. Flinders University. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PMC - NIH. Available from: [Link]

  • Al-Majid, A. M., et al. (2022). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCr Journals. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • ACG Publications. (2022). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Available from: [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Absolute p K a Determinations for Substituted Phenols. ResearchGate. Available from: [Link]

  • Fang, R.-Q., et al. (2012). (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol. ResearchGate. Available from: [Link]

  • Saleth Prabhakar, U. P., et al. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available from: [Link]

  • Wang, X., et al. (2009). 4-Hydroxymethyl-2-methoxyphenol. PMC - NIH. Available from: [Link]

  • ResearchGate. Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c).... Available from: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available from: [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
  • BenchChem. (2025). Structural Confirmation of 2-(Chloromethyl)-4-fluoroaniline Derivatives: A Comparative Guide to X-ray Crystallography.
  • BenchChem. (2025). Reference NMR Spectra for the Characterization of 6-Fluoro-2-(oxiran-2-yl)chroman.

Sources

Validation

A Comparative Guide to the Efficacy of Phenolic Compounds: A Predictive Analysis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Introduction: Navigating the Landscape of Phenolic Efficacy Phenolic compounds are a cornerstone of natural product chemistry and drug development, lauded for their vast therapeutic potential, including antioxidant, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Phenolic Efficacy

Phenolic compounds are a cornerstone of natural product chemistry and drug development, lauded for their vast therapeutic potential, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The efficacy of these molecules is intrinsically linked to their chemical structure—a concept known as the structure-activity relationship (SAR). Even subtle modifications to a phenolic scaffold can dramatically alter its biological activity. This guide delves into a comparative analysis of phenolic efficacy, centering on the novel compound 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol .

As of this writing, direct experimental data on the biological activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is not extensively available in peer-reviewed literature.[3][4] This is not uncommon for novel or specialized chemical entities. However, the absence of direct data presents an opportunity to apply the principles of medicinal chemistry to predict its efficacy. By dissecting its structure and comparing it to well-characterized phenolic compounds, we can formulate a scientifically grounded hypothesis of its potential biological profile.

This guide will use Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol) as a primary structural analog for comparison due to its close resemblance. We will explore how the addition of a fluorine atom at the C2 position might influence its activity. Furthermore, we will benchmark these predicted attributes against a panel of widely studied phenolic compounds: Apocynin , Gallic Acid , Quercetin , and Resveratrol .

The Structural Basis of Predicted Efficacy: A Tale of Functional Groups

The predicted biological activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is a composite of the effects of its constituent functional groups: the phenolic hydroxyl, the methoxy group, the hydroxymethyl group, and the novel fluorine substituent.

  • The Phenolic Core: The hydroxyl group attached to the benzene ring is the hallmark of phenols and is central to their antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, a key mechanism in mitigating oxidative stress.[5]

  • The Methoxyphenyl Moiety: The methoxy group (-OCH3) is known to influence the electronic properties of the phenol ring, which can modulate its antioxidant and antimicrobial activities.[6][7]

  • The Hydroxymethyl Group: The hydroxymethyl group (-CH2OH) can also contribute to the antioxidant potential and influences the molecule's solubility.

  • The Fluorine Factor: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's therapeutic properties. Fluorination can increase metabolic stability, improve binding affinity to target proteins, and alter the acidity (pKa) of the phenolic hydroxyl group.[8] It is hypothesized that the fluorine atom in 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol could enhance its potency and bioavailability compared to its non-fluorinated counterpart, Vanillyl Alcohol.[9]

Comparative Analysis with Established Phenolic Compounds

To contextualize the potential efficacy of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, we will compare its predicted properties with those of well-established phenolic compounds.

Vanillyl Alcohol: The Closest Structural Analog

Vanillyl alcohol shares the same core structure as our target compound, differing only by the absence of the fluorine atom. It is known to possess antioxidant, anti-inflammatory, and neuroprotective properties.[10][11] Studies have shown its ability to scavenge free radicals and protect cells from toxin-induced damage.[10] It is reasonable to hypothesize that 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol would exhibit a similar, if not enhanced, activity profile due to the electronic effects of the fluorine atom.[12]

Apocynin: A Focus on Enzyme Inhibition

Apocynin, a methoxy-substituted catechol, is a well-known inhibitor of the NADPH oxidase (NOX) enzyme complex.[13][14][15] This enzyme is a major source of reactive oxygen species (ROS) in inflammatory cells.[16] By inhibiting NOX, apocynin exerts potent anti-inflammatory effects.[15][17] Given the structural similarities, it is plausible that 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol could also interact with and modulate the activity of NADPH oxidase.

Gallic Acid: A Broad-Spectrum Antioxidant and Anti-inflammatory Agent

Gallic acid is a simple phenolic acid found in numerous plants and is recognized for its potent antioxidant and anti-inflammatory activities.[1][2][18][19] Its ability to neutralize free radicals and modulate inflammatory pathways is well-documented.[1][20] The multiple hydroxyl groups on gallic acid contribute to its strong antioxidant capacity. While 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol has fewer hydroxyl groups, the predicted enhancement from the fluorine atom may allow it to exhibit significant, albeit potentially more targeted, antioxidant effects.

Quercetin: A Flavonoid with Diverse Biological Activities

Quercetin, a flavonoid, possesses a more complex polyphenolic structure and exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[21][22][23] It can directly scavenge free radicals and also modulate signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[24][25] The broader range of activities observed with quercetin is a function of its more complex structure. The more compact structure of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol might offer greater specificity for certain biological targets.

Resveratrol: A Stilbenoid with Anti-aging and Cardioprotective Effects

Resveratrol is a stilbenoid known for its antioxidant, anti-inflammatory, and cardioprotective properties.[26][27][28][29] It is famously associated with the health benefits of red wine. Resveratrol can activate sirtuins, a class of proteins involved in aging and metabolic regulation.[26][30] While structurally distinct from 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, resveratrol serves as a benchmark for a highly potent and multi-faceted phenolic compound.[31]

Quantitative Comparison of Efficacy

The following table summarizes the known efficacy data for the comparator compounds. This data provides a framework for the anticipated performance of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol in future experimental evaluations.

CompoundPrimary Mechanism of ActionKey Efficacy Indicators (IC50/EC50)References
Vanillyl Alcohol Antioxidant, Anti-inflammatoryDPPH Radical Scavenging IC50: ~0.04 mg/mL[10]
Apocynin NADPH Oxidase InhibitorIC50 for ROS production: ~10 µM[13][14]
Gallic Acid Antioxidant, Anti-inflammatoryDPPH Radical Scavenging IC50: <10 µg/mL[1][2][18]
Quercetin Antioxidant, Anti-inflammatory, Nrf2 activatorDPPH Radical Scavenging IC50: ~2-10 µM[21][22][23]
Resveratrol Antioxidant, Sirtuin ActivatorDPPH Radical Scavenging IC50: ~20-50 µM[26][27][28]

Note: IC50/EC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, a series of standardized in vitro assays would be required. The following protocols provide a roadmap for such an investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.[32][33][34][35]

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless/yellowish compound. The change in absorbance is measured spectrophotometrically.[36]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.[32]

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol and the comparator compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound solution to individual wells.[36]

    • Add 100 µL of the DPPH solution to each well.[36]

    • For a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[32][36]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[32][35]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[33] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[37][38][39][40][41]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[37][39]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.[39]

  • Compound Treatment: Treat the cells with various concentrations of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol and comparator compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[37]

    • Incubate the plate for 2-4 hours at 37°C.[37]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[39][40]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[37]

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated.

NADPH Oxidase (NOX) Activity Assay

This assay measures the activity of the NOX enzyme, which is a key source of cellular ROS.[42][43]

Principle: The activity of NADPH oxidase can be determined by measuring the production of superoxide (O2•−). This can be achieved using a chemiluminescent probe like lucigenin or by colorimetric methods.[31][44]

Step-by-Step Protocol (using a colorimetric kit):

  • Sample Preparation: Prepare cell lysates or membrane fractions from cells that have been treated with the test compounds.[45]

  • Assay Reaction:

    • In a 96-well plate, add the sample, assay buffer, and the chromogenic substrate according to the manufacturer's instructions.

    • Initiate the reaction by adding NADPH.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) at multiple time points to determine the reaction rate.[43]

  • Calculation: The NADPH oxidase activity is calculated based on the change in absorbance over time and normalized to the protein concentration of the sample. The inhibitory effect of the compounds can be determined by comparing the activity in treated samples to untreated controls.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the hypothesized structure-activity relationship and the experimental workflow.

G cluster_0 Structural Features of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol cluster_1 Predicted Biological Activities A Phenolic -OH E Antioxidant Activity (Radical Scavenging) A->E B Methoxy Group B->E C Hydroxymethyl Group C->E D Fluorine Atom F Enzyme Inhibition (e.g., NADPH Oxidase) D->F G Enhanced Metabolic Stability D->G H Altered Acidity (pKa) D->H

Caption: Hypothesized structure-activity relationship for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol.

G cluster_0 Compound Preparation cluster_1 In Vitro Efficacy Assays cluster_2 Data Analysis A Synthesize or Procure 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol and Comparator Compounds B DPPH Assay (Antioxidant Capacity) A->B C MTT Assay (Cytotoxicity) A->C D NADPH Oxidase Assay (Enzyme Inhibition) A->D E Calculate IC50 Values B->E C->E D->E F Compare Efficacy E->F

Caption: Experimental workflow for evaluating the efficacy of phenolic compounds.

Conclusion and Future Directions

While direct experimental data for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol remains to be established, a comparative analysis based on well-understood principles of medicinal chemistry and the known activities of its structural relatives provides a strong foundation for predicting its biological efficacy. The presence of the fluorine atom is hypothesized to enhance its antioxidant and potential enzyme-inhibiting properties, possibly making it a more potent and metabolically stable analog of Vanillyl Alcohol.

The next critical step is the empirical validation of these predictions. The experimental protocols outlined in this guide provide a clear path forward for researchers to synthesize and characterize the biological activity of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. Such studies will not only elucidate the specific properties of this novel compound but also contribute to our broader understanding of the structure-activity relationships that govern the efficacy of phenolic compounds. The insights gained will be invaluable for the design and development of the next generation of phenolic-based therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. (2024). MDPI.

  • Apocynin – Knowledge and References. Taylor & Francis.

  • Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. (2019). MDPI.

  • Detailed Protocol of DPPH Assay. (2025). Filo.

  • Resveratrol Mechanisms. (2018). News-Medical.

  • The Effect of Resveratrol on Cellular Senescence in Normal and Cancer Cells: Focusing on Cancer and Age-Related Diseases. (2019). Taylor & Francis.

  • Apocynin: Molecular Aptitudes. (2008). PMC.

  • Anti-inflammatory effects of apocynin: a narrative review of the evidence. (2021). Taylor & Francis Online.

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PMC.

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (2025). MDPI.

  • Investigating the Antioxidant Properties of Quercetin. (2024). IntechOpen.

  • Pharmacological effects of gallic acid in health and diseases: A mechanistic review. PMC.

  • The mechanism of NADPH-oxidase inhibition by apocynin. ResearchGate.

  • Gallic acid is a natural antioxidant with anti-inflammatory properties. (2025). VIOLA Pharmaceutical Factory.

  • Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. (2019). Semantic Scholar.

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments.

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.

  • DPPH Assay Protocol for Antioxidant Activity. Scribd.

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

  • Resveratrol: cellular actions of a potent natural chemical that confers a diversity of health benefits. (2009). PubMed.

  • Measurement of NADPH Oxidase Activity in Plants. (2024). Bio-protocol.

  • Resveratrol: A Double-Edged Sword in Health Benefits. (2018). PMC.

  • Apocynin, NADPH Oxidase, and Vascular Cells. (2007). Hypertension.

  • MTT assay protocol. Abcam.

  • Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. (2011). MDPI.

  • Gallic Acid: Benefits, Downsides, and Food Sources. (2021). Healthline.

  • CAS 498-00-0: Vanillyl alcohol. CymitQuimica.

  • The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. (2025). MDPI.

  • Resveratrol: Benefits, Side Effects, and Research. (2025). NOVOS.

  • Comparison of antioxidant activity of vanillin alcohol, vanillyl hexanoate, and BHT by crocin bleaching assay. ResearchGate.

  • Cell Viability Assays. (2013). NCBI Bookshelf.

  • 4.4. DPPH Assay. (2021). Bio-protocol.

  • Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). Benchchem.

  • Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation. (2021). Frontiers.

  • Antioxidant properties of ethyl vanillin in vitro and in vivo. PubMed.

  • Synthesis of New Multifunctional Linolenic Acid Vanillyl Ester and Investigation of Antioxidant and Antibacterial Activities. (2024). PubMed.

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2017). PMC.

  • Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. PMC.

  • Can anyone suggest a protocol for determining NADPH oxidase activity in VSMCs?. (2013). ResearchGate.

  • NADPH Oxidase (NAO) Activity Colorimetric Assay Kit. Elabscience.

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed.

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate.

  • A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. Benchchem.

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025). ResearchGate.

  • 99387-76-5|2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol. BLDpharm.

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). MDPI.

  • Exploring the structure–activity relationship and interaction mechanism of flavonoids and α-glucosidase based on experimental analysis and molecular docking studies. (2021). Food & Function.

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the safe handling, lifecycle management, and disposal of complex halogenated aromatics. 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 9938...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling, lifecycle management, and disposal of complex halogenated aromatics. 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol (CAS: 99387-76-5) [1] presents a unique dual-hazard profile: it combines the acute toxicity and corrosivity of a phenol with the environmental persistence associated with fluorinated organic compounds.

Proper disposal of this chemical is not merely a regulatory checkbox; it is a critical scientific protocol. This guide provides the mechanistic rationale and a self-validating operational workflow to ensure laboratory safety and environmental compliance.

Mechanistic Rationale for Disposal Protocols

To understand how to dispose of this compound, we must first understand why standard disposal methods fail. The protocols below are driven by three molecular characteristics:

  • The Fluorine Substituent (C-F Bond Stability): The carbon-fluorine bond is exceptionally stable. While this specific molecule is a fluoroaromatic rather than a long-chain perfluoroalkyl substance (PFAS), the EPA's updated interim guidance on fluorinated materials emphasizes that incomplete thermal destruction of C-F bonds can release highly toxic hydrofluoric acid (HF) gas or form persistent environmental pollutants[2][3]. Therefore, standard municipal landfilling is inadequate; high-temperature thermal destruction is required[4].

  • The Phenol Moiety: Phenols are inherently corrosive to biological tissues, highly toxic to aquatic ecosystems, and readily penetrate the skin. They meet the EPA's Toxicity Characteristic criteria, meaning they must never be discharged into municipal sewer systems[5].

  • Halogenated Segregation: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and safety risks. Halogenated waste requires specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize the resulting halogen acids (like HF)[6][7].

Operational Disposal Methodology (Step-by-Step)

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation step.

Phase 1: Segregation and Containerization

Objective: Isolate the fluorinated phenol to prevent incompatible chemical reactions and ensure proper downstream routing.

  • Isolate the Waste: Strictly separate 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol from non-halogenated organic solvents (e.g., ethanol, acetone) and aqueous waste streams[6][8].

  • Select the Container: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) or amber glass is recommended. For liquid mixtures, do not fill the container beyond 75% capacity to safely accommodate vapor expansion[8].

  • Manage Mixtures: If the compound is dissolved in a solvent, classify the entire mixture as "Halogenated Organic Waste." Ensure the water content in this organic stream remains below 20% to maintain the efficacy of the incineration process[8].

    • Self-Validation Check: Before sealing the container, verify the physical state. If the waste is an aqueous mixture, use pH test strips to confirm the solution is neutralized (pH 5–9) to prevent pressure buildup from acidic/basic reactions[5].

Phase 2: Labeling and Storage

Objective: Communicate hazards clearly to EHS personnel and prevent accumulation risks.

  • Apply Compliant Labeling: Affix a hazardous waste label immediately upon the first drop or gram of waste entering the container. The label must explicitly state "Hazardous Waste - Halogenated Phenol" and list all constituents (e.g., "2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol, 100%")[6].

  • Secure Storage: Store the container in a designated, ventilated hazardous waste accumulation area. Keep it strictly away from incompatible materials such as strong oxidizers and strong bases[8].

    • Self-Validation Check: Inspect the secondary containment tray. Ensure no non-halogenated or incompatible wastes (like nitric acid) share the same secondary containment basin[5].

Phase 3: Final Disposal Transfer

Objective: Ensure permanent environmental removal via thermal destruction.

  • Coordinate with EHS: Transfer the waste to a licensed hazardous waste contractor. Specify that the waste contains a fluorinated aromatic. The required final disposal method is high-temperature incineration (>1000°C) at a permitted facility equipped with acid gas scrubbers[4][7].

    • Self-Validation Check: Cross-reference the final waste manifest against your container label. Ensure the "Halogenated" checkbox is explicitly marked to prevent the contractor from misrouting the waste to a non-halogenated incinerator[6].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or dermal exposure to the phenol.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the chemical fume hood or room ventilation is operating at maximum capacity[7].

  • Don Appropriate PPE: Equip nitrile or neoprene gloves (phenols degrade standard latex rapidly), tightly sealed safety goggles, and a lab coat.

  • Containment (Solid Spill): Carefully sweep up the powder using non-sparking tools to avoid dust generation. Place the recovered solid into a designated hazardous waste container[7].

  • Containment (Solution Spill): Absorb the liquid with an inert, non-combustible material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust, which can react with phenolic compounds[7].

  • Chemical Decontamination: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual phenol. Collect all wash water as hazardous waste[5][7].

    • Self-Validation Check: After wiping the spill area, use a pH strip on a final distilled water rinse to confirm neutrality (pH 7) before declaring the area fully decontaminated.

Quantitative Data: Waste Stream Compatibility

To ensure operational clarity, use the following matrix to classify your specific waste state before disposal.

Waste Stream CategoryMax Water ContentMin Halogen ContentPrimary Disposal MethodCompatibility Warning
Pure Solid / Powder N/A>0%High-Temp IncinerationIncompatible with strong oxidizers.
Halogenated Organic Solvent < 20%> 5%High-Temp IncinerationDo not mix with non-halogenated waste[5][8].
Aqueous Contaminated Waste > 80%TraceSpecialized Aqueous TreatmentMust adjust pH to 5-12 before EHS transfer[5].

Disposal Decision Workflow

The following logic tree dictates the operational routing for 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol based on its physical state at the time of disposal.

G Start Waste Generation: 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol CheckState Physical State & Mixture? Start->CheckState Solid Pure Solid / Powder CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid SolidPack Collect in Sealable Glass/HDPE Container Solid->SolidPack Aqueous Aqueous Mixture Liquid->Aqueous >20% Water Organic Organic Solvent Mixture Liquid->Organic <20% Water LiquidPack Halogenated Organic Waste Stream (<20% Water) Aqueous->LiquidPack Adjust pH to 5-9, Separate if possible Organic->LiquidPack Label Label: 'Hazardous Waste - Halogenated Phenol' SolidPack->Label LiquidPack->Label Incinerate Final Disposal: High-Temp Incineration (>1000°C) Label->Incinerate

Decision workflow for the segregation and disposal of fluorinated phenolic waste.

References

  • 99387-76-5 | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol - boroncore.com - 1

  • Guidelines for Disposing of PFAs - MCF Environmental Services -4

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS - US EPA - 2

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal - bakerdonelson.com - 3

  • Hazardous Materials Disposal Guide - Nipissing University - 8

  • Hazardous Waste Guide - UTIA Safety Office - 6

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh - 5

  • Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons - Benchchem - 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol
© Copyright 2026 BenchChem. All Rights Reserved.